4-Morpholinobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCUWVQXQDCSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327876 | |
| Record name | 4-Morpholinobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10282-31-2 | |
| Record name | 4-Morpholinobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10282-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Cyanophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Morpholinobenzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis is of considerable interest, and several efficient pathways have been developed. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. This document offers detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of the synthetic pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
The morpholine moiety is a prevalent scaffold in a multitude of biologically active compounds, imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability. When coupled with a benzonitrile framework, the resulting this compound serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The efficient and scalable synthesis of this compound is therefore a critical aspect of drug discovery and development. This guide details the most common and effective methodologies for the preparation of this compound.
Synthesis Pathways
The synthesis of this compound is primarily achieved through the formation of a carbon-nitrogen bond between a benzonitrile derivative and morpholine. The three main strategies employed are Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct and often high-yielding method for the synthesis of this compound. This reaction proceeds via an addition-elimination mechanism, where morpholine acts as the nucleophile, attacking an electron-deficient aromatic ring of a 4-halobenzonitrile, leading to the displacement of the halide leaving group. The reactivity of the starting halobenzonitrile is highly dependent on the nature of the halogen, with fluorine being the most activating and chlorine being a viable, more economical alternative.
Caption: SNAr synthesis of this compound.
Protocol 2.1.1: From 4-Fluorobenzonitrile
A mixture of 4-fluorobenzonitrile (24 g, 0.2 mol) and morpholine (50 g, 0.6 mol) is heated to 120°C. The reaction is monitored until the conversion of 4-fluorobenzonitrile is complete, which typically takes around 5 hours. After completion, water (100 ml) is added to the reaction mixture. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum at 30°C to yield the final product.[1]
Protocol 2.1.2: From 4-Chlorobenzonitrile
A mixture of 4-chlorobenzonitrile (1.55 g, 11.2 mmol) and morpholine (3 g, 34 mmol) is heated at 120°C for 12 hours. Following the reaction, water (10 ml) is added to the mixture. The precipitate is filtered, washed with water, and dried under vacuum at 30°C. The crude product can be further purified by recrystallization from 50% aqueous ethanol.[1]
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzonitrile | Morpholine | 120 | 5 | ~99 | [1] |
| 4-Chlorobenzonitrile | Morpholine | 120 | 12 | 52 | [1] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful for less reactive aryl halides, such as bromides and chlorides, and often proceeds under milder conditions than traditional methods. The reaction typically involves a palladium precursor, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and substrate scope.
Caption: Buchwald-Hartwig amination workflow.
To a dry reaction vessel are added 4-bromobenzonitrile (1.0 mmol), morpholine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand like XPhos (0.03 mmol, 3 mol%), and a base, for instance, sodium tert-butoxide (1.4 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene or dioxane (5 mL) is then added, and the mixture is heated to 80-110°C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Aryl Halide | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 2 | 97 |
| 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 18 | 95 |
| 4-Bromoanisole | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | P(t-Bu)₃ | NaOt-Bu | Dioxane | 80 | <1 | >95 |
Note: Yields are for the coupling of morpholine with similar aryl halides and serve as a reference.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst or stoichiometric copper.[3] While traditionally requiring harsh reaction conditions (high temperatures and polar aprotic solvents), modern protocols often employ copper(I) salts and ligands, allowing for milder reaction conditions. This method can be an effective alternative to palladium-catalyzed reactions.
Caption: Ullmann condensation for this compound.
A mixture of 4-iodobenzonitrile (1.0 mmol), morpholine (2.0 mmol), a copper(I) salt such as copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand like L-proline (0.2 mmol, 20 mol%), and a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol), in a solvent such as dimethyl sulfoxide (DMSO) (5 mL) is heated to 100-130°C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 24 | 85 |
| Bromobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 24 | 92 |
| 4-Iodotoluene | CuI | Pyrazole/1,2,4-triazole | Cs₂CO₃ | DMF | 120 | 24 | 75-88 |
Note: Yields are for the coupling of various amines with similar aryl halides and serve as a reference.
Conclusion
The synthesis of this compound can be effectively achieved through several robust methods. Nucleophilic aromatic substitution offers a direct and high-yielding route, particularly when starting from 4-fluorobenzonitrile. For less reactive aryl halides, the palladium-catalyzed Buchwald-Hartwig amination provides a highly efficient and versatile alternative, often under milder conditions. The copper-catalyzed Ullmann condensation, especially with modern ligand systems, presents a viable and more economical approach. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. This guide provides the necessary technical details to enable researchers to make an informed decision and successfully synthesize this important chemical intermediate.
References
- 1. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinobenzonitrile is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which combines a polar morpholine ring with a benzonitrile moiety, imparts a distinct set of physicochemical properties that make it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential relevance in biological signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 4-(Morpholin-4-yl)benzonitrile | |
| Synonyms | 4-(4-Cyanophenyl)morpholine | [1] |
| CAS Number | 10282-31-2 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O | [2] |
| Molecular Weight | 188.23 g/mol | [1][2] |
| Melting Point | 82-83 °C | [3] |
| Boiling Point | Data not available (predicted) | |
| Topological Polar Surface Area (TPSA) | 36.26 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.1 - 1.39 | [1][2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
| pKa | Data not available (predicted) | |
| Solubility | Insoluble in water. Soluble in polar organic solvents. | [4] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated benzonitrile with morpholine.[3]
Materials:
-
4-Chlorobenzonitrile or 4-Fluorobenzonitrile
-
Morpholine
-
Water
-
50% Aqueous Ethanol
Procedure:
-
A mixture of morpholine (3 g, 34 mmol) and 4-chlorobenzonitrile (1.55 g, 11.2 mmol) is heated at 120°C.
-
The reaction progress is monitored, and heating is continued until the conversion of 4-chlorobenzonitrile is complete (typically after 12 hours).
-
After completion, 10 ml of water is added to the reaction mixture.
-
The resulting precipitate is filtered off, washed with water, and dried under a vacuum at 30°C.
-
The crude product is then recrystallized from 50% aqueous ethanol to yield 1.1 g of pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H).[3]
-
¹³C NMR (CDCl₃): δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49.[3]
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 188.[3]
Visualizations: Workflows and Signaling Pathways
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Analytical Characterization Workflow
This diagram outlines the typical analytical workflow for the characterization of the synthesized compound.
Potential Signaling Pathway Involvement
While the direct biological targets of this compound are not yet fully elucidated, structurally related compounds have shown activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often implicated in both diabetes and cancer. The following diagram illustrates a simplified overview of this pathway and the potential point of intervention for a DPP-4 inhibitor.
Conclusion
This compound possesses a unique combination of structural features that result in its distinct physicochemical properties. This guide has provided a detailed summary of these properties, along with established protocols for its synthesis and characterization. While its direct biological role is an active area of investigation, the known activities of structurally similar compounds suggest its potential as a scaffold in the development of novel therapeutics, possibly targeting enzymes such as DPP-4. The information and workflows presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile molecule.
References
An In-depth Technical Guide to 4-Morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Morpholinobenzonitrile, a versatile building block in medicinal chemistry. This document details its chemical identifiers, physical properties, synthesis protocols, and analytical characterization. Furthermore, it outlines potential avenues for biological evaluation based on the known activities of related compounds.
Core Identifiers and Properties
This compound, with the CAS number 10282-31-2, is a substituted benzonitrile featuring a morpholine moiety.[1] Its chemical structure and key identifiers are summarized in the tables below.
| Identifier | Value |
| CAS Number | 10282-31-2[1] |
| IUPAC Name | 4-(Morpholin-4-yl)benzonitrile |
| Synonyms | (Morpholin-4-yl)benzonitrile |
| Molecular Formula | C₁₁H₁₂N₂O[1] |
| Molecular Weight | 188.23 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C#N)N2CCOCC2 |
| InChI Key | ZSCUWVQXQDCSRV-UHFFFAOYSA-N |
| Physicochemical Properties | Value |
| Melting Point | 82-83 °C |
| Topological Polar Surface Area (TPSA) | 36.26 Ų[1] |
| logP | 1.39488[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 1[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a halobenzonitrile with morpholine. Below are detailed protocols for synthesis from 4-chlorobenzonitrile and 4-fluorobenzonitrile.
Experimental Protocol: Synthesis from 4-Chlorobenzonitrile
This protocol is adapted from a patented process for the synthesis of morpholinylbenzenes.
Materials:
-
4-Chlorobenzonitrile
-
Morpholine
-
Water
-
50% Aqueous Ethanol
Procedure:
-
A mixture of morpholine (3 g, 34 mmol) and 4-chlorobenzonitrile (1.55 g, 11.2 mmol) is heated at 120°C.
-
The reaction is monitored for the complete conversion of 4-chlorobenzonitrile, which typically takes around 12 hours.
-
After completion, 10 ml of water is added to the reaction mixture.
-
The resulting precipitate is filtered off, washed with water, and dried under a vacuum at 30°C.
-
The crude product is then recrystallized from 50% aqueous ethanol to yield 1.1 g of this compound (52% yield).
Experimental Protocol: Synthesis from 4-Fluorobenzonitrile
This alternative protocol provides a higher yield and shorter reaction time.
Materials:
-
4-Fluorobenzonitrile
-
Morpholine
-
Water
Procedure:
-
A mixture of morpholine (50 g, 0.6 mol) and 4-fluorobenzonitrile (24 g, 0.2 mol) is heated at 120°C.
-
The reaction is monitored for the complete conversion of 4-fluorobenzonitrile, which is typically achieved within 5 hours.
-
Upon completion, 10 ml of water is added to the reaction mixture.
-
The precipitate is filtered, washed with water, and dried under a vacuum at 30°C to yield 37 g of this compound (95% yield).
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Analytical Data | Observed Values |
| ¹H NMR (CDCl₃) | δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H) |
| ¹³C NMR (CDCl₃) | δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49 |
| Mass Spectrum (MS) | m/z 188 (M⁺) |
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated in the available literature, the morpholine and benzonitrile moieties are present in numerous biologically active compounds. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Benzonitrile-containing compounds have also been investigated for various therapeutic applications.
Further research is required to determine the specific biological targets and mechanisms of action of this compound. Based on the activities of related compounds, potential areas of investigation could include kinase inhibition, modulation of inflammatory pathways, or disruption of microbial cell processes.
As a starting point for biological evaluation, general protocols for antimicrobial and anticancer screening are described below.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.[3]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[3]
-
Solubilize the formazan crystals by adding DMSO to each well.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
In-depth Technical Guide to the Spectral Data of 4-Morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Morpholinobenzonitrile (CAS No. 10282-31-2), a molecule of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] Its structure features a benzonitrile moiety substituted with a morpholine ring at the para position.
SMILES: N#CC1=CC=C(N2CCOCC2)C=C1
Spectral Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.46 | dd | 2H | Aromatic (Ha) |
| 6.81 | dd | 2H | Aromatic (Hb) |
| 3.79 | t | 4H | Morpholine (-O-CH₂-) |
| 3.22 | t | 4H | Morpholine (-N-CH₂-) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 153.69 | C-N (Aromatic) |
| 133.71 | C-H (Aromatic) |
| 120.07 | C-CN (Aromatic) |
| 114.26 | C-H (Aromatic) |
| 101.16 | CN (Nitrile) |
| 66.65 | -O-CH₂ (Morpholine) |
| 47.49 | -N-CH₂ (Morpholine) |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 188 | M⁺ (Molecular Ion) |
Experimental Protocols
The spectral data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for the synthesis and spectral characterization of this compound.
Synthesis of this compound
A mixture of 4-fluorobenzonitrile and an excess of morpholine is heated. Morpholine acts as both a reactant and a solvent in this nucleophilic aromatic substitution reaction. The reaction progress is monitored until completion. Upon cooling, water is added to the reaction mixture to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectral analysis was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion was recorded.[2]
Infrared (IR) Spectroscopy
Note: Experimental IR data for this compound was not found in the searched literature. The following is a general protocol for obtaining such data.
An FT-IR spectrum of this compound can be obtained using a Fourier Transform Infrared Spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Visualizations
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a synthesized compound like this compound.
This guide provides a foundational understanding of the spectral characteristics of this compound, which is essential for its identification, characterization, and application in various scientific domains.
References
A Technical Guide to the Solubility of 4-Morpholinobenzonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Morpholinobenzonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's structure and provides a detailed experimental protocol for its determination.
Introduction to this compound
This compound is a bifunctional organic molecule incorporating a morpholine ring and a benzonitrile group. Its chemical structure suggests a moderate polarity. The morpholine moiety, with its ether and tertiary amine functionalities, can participate in hydrogen bonding as an acceptor and introduces a degree of hydrophilicity. Conversely, the benzonitrile portion is largely nonpolar. This amphiphilic nature dictates its solubility in various laboratory solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of polar functional groups suggests solubility in polar organic solvents, while the aromatic ring indicates potential solubility in nonpolar aromatic solvents. Its solubility in water is expected to be limited.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The morpholine group can interact with protic solvents, but the benzonitrile moiety limits high solubility in water. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate | Soluble | These solvents can effectively solvate both the polar morpholine and the less polar benzonitrile parts of the molecule. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents like hexane. Solubility may be observed in aromatic solvents like toluene due to pi-pi stacking interactions. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These solvents are excellent at dissolving a wide range of organic compounds, including those with moderate polarity. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an organic compound like this compound.[1][2][3] This method allows for a systematic qualitative and semi-quantitative assessment.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DCM, chloroform, ethyl acetate, hexane, DMSO, DMF)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
3.2. Experimental Procedure
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add a specific volume of a single solvent (e.g., 1 mL) in small portions.
-
Mixing: After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[2]
-
Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved. If the compound dissolves completely, it is considered soluble under these conditions. If solid remains, it is considered sparingly soluble or insoluble.
-
Incremental Solvent Addition (for sparingly soluble compounds): If the compound does not dissolve in the initial volume, add further aliquots of the solvent, mixing thoroughly after each addition, until the solid dissolves or a maximum volume is reached. Record the total volume of solvent required.
-
Classification: The solubility can be classified as follows:
-
Very Soluble: Less than 1 part of solvent required for 1 part of solute.
-
Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.
-
Soluble: From 10 to 30 parts of solvent required for 1 part of solute.
-
Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.
-
Slightly Soluble: From 100 to 1,000 parts of solvent required for 1 part of solute.
-
Very Slightly Soluble: From 1,000 to 10,000 parts of solvent required for 1 part of solute.
-
Practically Insoluble, or Insoluble: More than 10,000 parts of solvent required for 1 part of solute.
-
3.3. Acid-Base Solubility Tests
To further characterize the compound, solubility in aqueous acidic and basic solutions can be tested.[1][3][4]
-
If the compound is insoluble in water, test its solubility in 5% aqueous solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl).
-
Solubility in 5% NaOH suggests the presence of an acidic functional group.
-
Solubility in 5% HCl indicates the presence of a basic functional group, such as the tertiary amine in the morpholine ring.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Potential Biological Activities of 4-Morpholinobenzonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the biological activities of derivatives of 4-morpholinobenzonitrile. Limited publicly available data exists on the biological activities of the this compound core structure itself. The information presented herein pertains to structurally related compounds where the this compound moiety is a key structural component.
Introduction
This compound is a chemical scaffold that has garnered interest in medicinal chemistry. The morpholine ring, a common feature in many bioactive compounds, is known to improve the pharmacokinetic properties of drug candidates.[1] The benzonitrile group provides a versatile handle for chemical modification and can participate in key interactions with biological targets. This guide summarizes the current understanding of the potential biological activities of various derivatives of this compound, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity: Dual PI3K/mTOR Inhibition
Derivatives of morpholinopyrimidine-5-carbonitrile have been synthesized and evaluated as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2] The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro inhibitory activities of selected morpholinopyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinases.
| Compound ID | Cancer Cell Line | Growth Inhibition (%) | IC50 (µM) | Kinase Target | IC50 (µM) |
| 4 | Leukemia SR | - | - | - | - |
| CNS SNB-75 | 47.82 | - | - | - | |
| Renal A498 | 54.34 | - | - | - | |
| 12b | Leukemia SR | - | 0.10 ± 0.01 | PI3Kα | 0.17 ± 0.01 |
| PI3Kβ | 0.13 ± 0.01 | ||||
| PI3Kδ | 0.76 ± 0.04 | ||||
| mTOR | 0.83 ± 0.05 | ||||
| 12d | Leukemia SR | - | 0.09 ± 0.01 | PI3Kα | 1.27 ± 0.07 |
| PI3Kβ | 3.20 ± 0.16 | ||||
| PI3Kδ | 1.98 ± 0.11 | ||||
| mTOR | 2.85 ± 0.17 |
Data sourced from a study on novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[2]
Signaling Pathway
The PI3K/mTOR signaling pathway is a key target for the anticancer derivatives of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human PI3K and mTOR enzymes are used. A suitable substrate, such as phosphatidylinositol for PI3K or a peptide substrate for mTOR, is prepared in assay buffer.
-
Compound Preparation: The test compounds (morpholinopyrimidine-5-carbonitrile derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a microplate well. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., leukemia SR) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration compared to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity
Derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[3] These compounds represent a different structural class compared to the anticancer derivatives, highlighting the versatility of the this compound scaffold.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentrations (MIC) of selected 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 |
| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive strains (excluding S. aureus) | 31.25 - 62.5 |
Data sourced from a study on new 4-(morpholin-4-yl)-3-nitrobenzhydrazide based scaffolds.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium to a specific optical density, corresponding to a known concentration of bacteria.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth medium in a 96-well microplate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Experimental Workflow
Conclusion
The available scientific literature suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. The morpholinopyrimidine-5-carbonitrile series has demonstrated potent dual inhibitory activity against PI3K and mTOR, making them promising candidates for further investigation as anticancer drugs. Concurrently, the 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives have shown notable antibacterial activity, particularly against Gram-positive pathogens.
Further research is warranted to explore the full therapeutic potential of this chemical scaffold. This should include the synthesis and biological evaluation of a broader range of derivatives, in-depth mechanistic studies to elucidate their modes of action, and preclinical studies to assess their in vivo efficacy and safety profiles. While direct biological activity data for the parent this compound molecule is currently lacking, its role as a versatile building block for generating diverse and potent bioactive compounds is evident.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 4-Morpholinobenzonitrile and its analogs
An In-depth Technical Guide to 4-Morpholinobenzonitrile and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of this compound and its structurally related analogs. It delves into their synthesis, diverse biological activities, and structure-activity relationships (SAR), offering valuable insights for medicinal chemists and pharmacologists. The information is presented to facilitate the comparison of quantitative data and to provide detailed experimental methodologies for key cited studies.
Introduction
This compound is a chemical compound featuring a central benzene ring substituted with a nitrile group and a morpholine moiety. The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and to enhance potency through interactions with biological targets.[1][2] Similarly, the benzonitrile group is a versatile functional group and a key pharmacophore in various biologically active molecules. The combination of these two moieties has given rise to a diverse range of analogs with significant therapeutic potential across different disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This document explores the synthesis and biological evaluation of this important class of compounds.
Synthesis of this compound and Its Analogs
The synthesis of this compound typically serves as a foundational step for the creation of more complex derivatives.
General Synthesis of this compound
A common method involves the nucleophilic substitution of a halogenated benzonitrile with morpholine.
Experimental Protocol: Synthesis of 4-Morpholin-4-yl-benzonitrile [3]
-
A mixture of p-chlorobenzonitrile and morpholine is taken in a round-bottom flask.
-
Anhydrous potassium carbonate (3gm) is added to the mixture to increase the rate of the reaction.
-
The reaction mixture is refluxed for an appropriate amount of time until the starting material is consumed (monitored by TLC).
-
After completion, the reaction mixture is cooled, and the product is isolated and purified, typically through recrystallization or column chromatography.
-
The final product, 4-Morpholin-4-yl-benzonitrile, has a reported melting point of 82°C.[3]
Synthesis of Analogs
More complex analogs are often synthesized by modifying the core structure. For instance, pyrimidine-based analogs can be created by reacting a chlorinated pyrimidine intermediate with morpholine.
Experimental Protocol: Synthesis of Morpholino Analog 4 [4]
-
Compound 3 (a chlorinated pyrimidinone) is refluxed with two equivalents of morpholine.
-
The progress of the reaction is monitored until completion.
-
The final product is isolated and purified.
-
The structure of compound 4 is confirmed by ¹H NMR and ¹³C NMR spectroscopy, showing characteristic signals for the morpholine protons and carbons.[4]
The general workflow for synthesizing analogs from a common intermediate is depicted below.
Biological Activities and Structure-Activity Relationship (SAR)
Analogs of this compound have demonstrated a wide spectrum of biological activities. The morpholine and benzonitrile moieties are key pharmacophores that contribute to these properties.
Kinase Inhibition
The morpholine ring is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and improves pharmacokinetic properties.[2]
LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a genetic target linked to Parkinson's disease.[5] An analog, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) , was identified as a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[5] This compound showcases the successful combination of a morpholine group for potency and a benzonitrile group as a key structural element.
PI3K/mTOR Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. Morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[4] The morpholine moiety in these compounds is crucial for their activity against various cancer cell lines.
The simplified PI3K/mTOR signaling pathway and the point of inhibition by these analogs are shown below.
| Compound Class | Target(s) | Activity Metric | Value | Cell Line / Assay | Reference |
| Pyrrolo[2,3-d]pyrimidine | LRRK2 | IC₅₀ | Potent (not specified) | LRRK2 Kinase Assay | [5] |
| Morpholinopyrimidine-5-carbonitrile | PI3K/mTOR | GI% | 47.82% | SNB-75 (CNS Cancer) | [4] |
| Morpholinopyrimidine-5-carbonitrile | PI3K/mTOR | GI% | 54.34% | A498 (Renal Cancer) | [4] |
Antimicrobial Activity
The morpholine scaffold is present in several antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3][6]
A study on 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives, which can be considered analogs, identified compounds with significant antibacterial potential.[6] The most active compound, a semicarbazide containing a 4-bromophenyl moiety, showed potent activity against Enterococcus faecalis.[6]
| Compound Class | Organism | Activity Metric | Value | Reference |
| Semicarbazide derivative | Enterococcus faecalis | MIC | 3.91 µg/mL | [6] |
| Thiosemicarbazide derivative | Gram-positive bacteria | MIC | 31.25 - 62.5 µg/mL | [6] |
Anticancer Activity
Beyond kinase inhibition, morpholine-containing compounds have shown broader anticancer effects. For example, 4-methylumbelliferone has been shown to inhibit proliferation, motility, and invasion and increase apoptosis in prostate cancer cell lines.[7] While not a direct benzonitrile analog, it highlights the utility of related scaffolds in oncology. Similarly, 2-(amino)quinazolin-4(3H)-one derivatives have been developed as potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), with some analogs showing high potency and low cytotoxicity.[8]
| Compound Class | Activity Metric | Value | Cell Line | Reference |
| 2-(amino)quinazolin-4(3H)-one (6y) | MIC₅₀ | 0.02 µM | MRSA USA300 | [8] |
| 2-(amino)quinazolin-4(3H)-one (6y) | IC₅₀ (Cytotoxicity) | > 20 µM | HepG2 | [8] |
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For many classes of this compound analogs, specific structural modifications have been shown to significantly impact biological activity.
-
Substitution on the Core Ring: In a series of 2-arylvinylquinolines with antimalarial activity, the position of substituents on the quinoline and aryl rings dramatically affected potency. For instance, moving a nitro group from the para to the ortho or meta position led to decreased activity.[9]
-
Role of the Morpholine Group: The inclusion of the morpholine ring is often critical for activity. In one study, replacing a thiomethyl group with a hydrazinyl moiety decreased the anticancer activity of a morpholino analog.[4]
-
Hydrophobicity and Steric Factors: In a study of cycloguanil derivatives as antimalarial agents, the hydrophobicity of substituents on the N1-phenyl ring showed a parabolic relationship with binding affinity. For drug-resistant mutants, steric factors became more crucial.[10]
Conclusion
This compound and its analogs represent a fertile ground for drug discovery. The strategic combination of the morpholine and benzonitrile scaffolds has yielded potent modulators of various biological targets, including kinases, bacterial enzymes, and protozoan proteins. The literature demonstrates that modifications to the core structure can be systematically explored to optimize potency, selectivity, and pharmacokinetic profiles. The detailed synthetic protocols and quantitative biological data summarized in this guide serve as a valuable resource for researchers aiming to develop novel therapeutics based on this versatile chemical class. Future work may focus on exploring new derivatizations, investigating novel mechanisms of action, and advancing promising candidates into preclinical and clinical development.
References
- 1. 4-(Morpholin-2-yl)benzonitrile | 1094551-55-9 | Benchchem [benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for 4-Morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Morpholinobenzonitrile, a key building block in medicinal chemistry. It details its commercial availability, provides key technical data, outlines experimental protocols for its synthesis and characterization, and discusses its relevance in biological pathways pertinent to drug discovery.
Commercial Availability and Suppliers
This compound (CAS No. 10282-31-2) is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in purities of 97% or greater. The compound's molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol .
Below is a summary of representative suppliers and their typical product specifications. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Purity Specification | Available Quantities | Storage Conditions |
| ChemScene | ≥98% | 2.5g, 5g, etc. | 4°C, protect from light[1] |
| Oakwood Chemical | 97% | 1g, 5g, 25g | Room Temperature[2] |
| Sigma-Aldrich | - | - | - |
Physicochemical and Spectroscopic Data
A collection of key physical and spectral data for this compound is presented below, compiled from supplier information and scientific literature.
| Property | Value | Source |
| CAS Number | 10282-31-2 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₂N₂O | ChemScene, Oakwood Chemical[1][2] |
| Molecular Weight | 188.23 g/mol | ChemScene, Oakwood Chemical[1][2] |
| Melting Point | 82-83 °C | US Patent 2008/0045708 A1 |
| Purity | ≥97-98% | Oakwood Chemical, ChemScene[1][2] |
| Mass Spec (MS) | m/z 188 (M⁺) | US Patent 2008/0045708 A1 |
| ¹H NMR (CDCl₃) | δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H) | US Patent 2008/0045708 A1 |
| ¹³C NMR (CDCl₃) | δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49 | US Patent 2008/0045708 A1 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound from 4-Fluorobenzonitrile
This protocol is adapted from a patented synthesis method.
Reaction Scheme:
Materials:
-
4-Fluorobenzonitrile
-
Morpholine
-
Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
A mixture of morpholine (0.6 mol) and 4-fluorobenzonitrile (0.2 mol) is heated to 120°C.
-
The reaction progress is monitored until the conversion of 4-fluorobenzonitrile is complete (approximately 5 hours).
-
After completion, water is added to the reaction mixture.
-
The resulting precipitate is filtered off.
-
The collected solid is washed with water.
-
The product is dried under a vacuum at 30°C to yield this compound.
-
For further purification, the crude product can be recrystallized from 50% aqueous ethanol.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of this compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data to identify chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Acquire the mass spectrum to determine the molecular ion peak.
Role in Drug Discovery and Relevant Signaling Pathways
This compound serves as a valuable scaffold in the synthesis of various biologically active molecules. The morpholine and benzonitrile moieties can be key pharmacophores or can be further functionalized to interact with specific biological targets.
The Unfolded Protein Response (UPR) and IRE1α Signaling
A significant area of interest for compounds containing the morpholine moiety is the modulation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity.
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The activated RNase domain then unconventionally splices X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 mRNA is translated into a potent transcription factor that upregulates genes involved in restoring ER homeostasis. However, chronic activation of IRE1α can lead to apoptosis.[3][4][5][6][7]
Certain small molecules can inhibit the RNase activity of IRE1α, representing a potential therapeutic strategy for diseases associated with ER stress, such as some cancers and metabolic disorders. The morpholinobenzonitrile core is a feature in some reported IRE1α inhibitors.
Below is a diagram illustrating the IRE1α signaling pathway of the Unfolded Protein Response.
General Synthetic Workflow for Drug Discovery
The utility of this compound as a starting material in drug discovery often involves its functionalization through various chemical reactions. A common strategy is the Suzuki-Miyaura cross-coupling reaction, where the nitrile group can be transformed or the aromatic ring can be further substituted. The resulting derivatives are then subjected to biological screening to identify compounds with desired activities.
The following diagram outlines a general workflow for the synthesis and evaluation of new chemical entities starting from a benzonitrile derivative.
References
- 1. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. A Human IRE1 Inhibitor Blocks the Unfolded Protein Response in the Pathogenic Fungus Aspergillus fumigatus and Suggests Noncanonical Functions within the Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinobenzonitrile is a versatile bifunctional molecule incorporating a benzonitrile moiety and a morpholine ring. This unique combination of a polar aromatic nitrile group and a saturated heterocyclic amine imparts a range of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. The benzonitrile group can participate in various chemical transformations, while the morpholine unit can influence solubility, metabolic stability, and receptor interactions. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its behavior in different environments and for the rational design of novel derivatives with desired biological activities or material properties.
This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, detailing its synthesis, purification, and characterization through various spectroscopic and computational methods.
Molecular Structure and Spectroscopic Data
The molecular structure of this compound consists of a benzene ring substituted with a cyano group at position 1 and a morpholino group at position 4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei within a molecule. The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data of this compound [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (Aromatic) | 7.46 | dd | 2H |
| H-3, H-5 (Aromatic) | 6.81 | dd | 2H |
| -CH₂-O- (Morpholine) | 3.79 | t | 4H |
| -CH₂-N- (Morpholine) | 3.22 | t | 4H |
Table 2: ¹³C NMR Data of this compound [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (Aromatic, C-CN) | 101.16 |
| C2, C6 (Aromatic) | 133.71 |
| C3, C5 (Aromatic) | 114.26 |
| C4 (Aromatic, C-N) | 153.69 |
| C≡N (Nitrile) | 120.07 |
| -CH₂-O- (Morpholine) | 66.65 |
| -CH₂-N- (Morpholine) | 47.49 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2950 - 2850 |
| Nitrile (C≡N) | Stretching | 2230 - 2210 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N (Aryl-Amine) | Stretching | 1360 - 1250 |
| C-O-C (Ether) | Stretching | 1150 - 1085 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The primary absorption band (π → π*) is anticipated around 224 nm, with a secondary, weaker band at a longer wavelength, around 271 nm.
Conformation
The overall conformation of this compound is determined by the orientation of the morpholine ring relative to the benzonitrile moiety.
Morpholine Ring Conformation
Computational and experimental studies on morpholine and its derivatives have shown that the morpholine ring predominantly adopts a chair conformation . This is the most stable arrangement, minimizing steric and torsional strain.
Dihedral Angle
The rotational freedom around the C4-N bond of the phenyl ring and the morpholine nitrogen allows for different spatial arrangements. X-ray crystallographic studies of the closely related compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, reveal a dihedral angle of 58.04° between the mean plane of the benzene ring and the mean plane of the chair-conformed morpholine ring. This suggests a non-planar arrangement for this compound as well, which is likely adopted to minimize steric hindrance between the ortho-protons of the benzene ring and the equatorial protons of the morpholine ring.
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the synthesis via nucleophilic aromatic substitution starting from 4-fluorobenzonitrile.
Materials:
-
4-Fluorobenzonitrile
-
Morpholine
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4-fluorobenzonitrile (0.2 mol) and morpholine (0.6 mol).
-
Heat the mixture at 120 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (100 mL) to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum at 30 °C.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% aqueous ethanol.
-
Dry the crystals under vacuum to obtain pure this compound (Melting Point: 82-83 °C)[1].
Characterization
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
FT-IR Spectroscopy:
-
Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformational aspects of this compound. The presented data, including NMR and predicted spectroscopic information, along with detailed experimental protocols for its synthesis and purification, offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The established chair conformation of the morpholine ring and its non-planar orientation relative to the benzonitrile moiety are key structural features that will influence its molecular interactions and reactivity. This foundational knowledge is crucial for the future design and development of novel compounds based on the this compound scaffold.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Morpholinobenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-(4-morpholinophenyl)-1H-tetrazole from 4-morpholinobenzonitrile. This transformation is a key example of the utility of the benzonitrile group in forming tetrazole rings, which are important scaffolds in medicinal chemistry.
Application: Synthesis of 5-(4-morpholinophenyl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental method for the synthesis of 5-substituted-1H-tetrazoles.[1] this compound can be effectively converted to its corresponding tetrazole derivative, 5-(4-morpholinophenyl)-1H-tetrazole, through a reaction with sodium azide, typically facilitated by an ammonium salt in a polar aprotic solvent.[2][3] This method is widely used due to its reliability and the commercial availability of the starting materials. The resulting tetrazole is a valuable building block in drug discovery, as the tetrazole ring can act as a bioisostere for a carboxylic acid group.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of 5-substituted tetrazoles from benzonitriles.
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-(4-morpholinophenyl)-1H-tetrazole |
| Reagents | Sodium Azide, Ammonium Chloride |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
Experimental Protocol
Reaction: Synthesis of 5-(4-morpholinophenyl)-1H-tetrazole
This protocol is based on established methods for the synthesis of 5-substituted tetrazoles from nitriles.[2][3][4]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Sodium Nitrite (NaNO₂), aqueous solution (for quenching residual azide)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium nitrite to quench any unreacted sodium azide. Stir for 30 minutes.
-
Workup - Acidification and Extraction: Acidify the aqueous mixture to pH ~2 with 1 M HCl. This will protonate the tetrazole and may cause it to precipitate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-(4-morpholinophenyl)-1H-tetrazole.
Visualizations
Experimental Workflow for the Synthesis of 5-(4-morpholinophenyl)-1H-tetrazole
Caption: Workflow for the synthesis of 5-(4-morpholinophenyl)-1H-tetrazole.
Reaction Scheme: [3+2] Cycloaddition
Caption: [3+2] Cycloaddition of this compound with an azide source.
References
Application Notes and Protocols: 4-Morpholinobenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinobenzonitrile is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its structure, featuring a morpholine ring and a benzonitrile group, makes it an important scaffold and building block for the synthesis of a wide array of biologically active compounds. The morpholine moiety is often considered a "privileged" structure in drug discovery, as its incorporation can enhance the aqueous solubility, metabolic stability, and target-binding affinity of a molecule. The benzonitrile group, a versatile synthetic handle, can be transformed into various functional groups or act as a pharmacophore itself.
These application notes provide an overview of the utility of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of kinase inhibitors and enzyme inhibitors. Detailed protocols for the synthesis of key derivatives and relevant biological assays are also presented.
I. Synthesis of this compound Derivatives
This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. A common synthetic strategy involves the chemical modification of the benzonitrile group.
A. Synthesis of Morpholinopyrimidine-5-carbonitrile Derivatives as Dual PI3K/mTOR Inhibitors
Derivatives of this compound have been explored as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.
Experimental Protocol: Synthesis of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile
This protocol describes the synthesis of a key intermediate for the development of PI3K/mTOR inhibitors.[1]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Other necessary reagents and solvents
Procedure:
-
Step 1: Synthesis of an intermediate (e.g., a chloropyrimidine derivative from a suitable starting material). (The provided search results start from an intermediate, so a preceding step is implied).
-
Step 2: Synthesis of the morpholino analog. A solution of the chloropyrimidine intermediate and two equivalents of morpholine are refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
-
Step 3: Synthesis of the key hydrazinyl intermediate. The morpholino analog from the previous step is stirred with hydrazine hydrate in absolute ethanol for three hours, followed by refluxing until the odor of methyl mercaptan is no longer detectable. The resulting precipitate is filtered, washed, and dried to yield 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for a key morpholinopyrimidine intermediate.
II. Biological Applications and Assay Protocols
A. Dual PI3K/mTOR Inhibition
Application:
The synthesized morpholinopyrimidine-5-carbonitrile derivatives have been shown to exhibit potent inhibitory activity against PI3Kα, PI3Kβ, PI3Kδ, and mTOR.[2] Certain derivatives have demonstrated excellent antitumor activity against leukemia cell lines.[2]
Quantitative Data:
| Compound | Target | IC50 (µM) |
| 12b | PI3Kα | 0.17 ± 0.01 |
| PI3Kβ | 0.13 ± 0.01 | |
| PI3Kδ | 0.76 ± 0.04 | |
| mTOR | 0.83 ± 0.05 | |
| 12d | PI3Kα | 1.27 ± 0.07 |
| PI3Kβ | 3.20 ± 0.16 | |
| PI3Kδ | 1.98 ± 0.11 | |
| mTOR | 2.85 ± 0.17 | |
| LY294002 (Control) | PI3Kα | - |
| Afinitor (Control) | mTOR | - |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2 for PI3K)
-
Test compounds (this compound derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective kinase enzyme, and the substrate.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
DOT Script for PI3K/mTOR Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
B. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Application:
Derivatives of this compound have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.
Quantitative Data:
| Compound | DPP-4 Inhibition IC50 (µM) |
| 5d (morpholino-methyl substituted) | 1.4621 |
| Sitagliptin (Control) | 0.0236 |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (General Protocol)
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound derivatives)
-
Sitagliptin (positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the DPP-4 enzyme to the wells of the microplate.
-
Add the diluted test compounds or controls to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
C. Antimicrobial Activity
Application:
The 4-morpholinophenyl moiety is present in a variety of compounds with demonstrated antimicrobial activity.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
Standard antibiotics (e.g., Ampicillin, Fluconazole)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is demonstrated through the successful synthesis of potent inhibitors of key biological targets such as PI3K/mTOR and DPP-4, as well as its incorporation into novel antimicrobial agents. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this compound and its derivatives in the development of new therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Quantitative Analysis of 4-Morpholinobenzonitrile: A Guide to Analytical Techniques
For Immediate Release
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Morpholinobenzonitrile, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.
Introduction to this compound
This compound (CAS No. 10282-31-2) is a substituted benzonitrile with a molecular weight of 188.23 g/mol . Its chemical structure, featuring a chromophore, makes it suitable for UV-Vis spectrophotometric detection. The compound's volatility and thermal stability also allow for analysis by gas chromatography. For high sensitivity and selectivity, especially in complex matrices, mass spectrometry-based methods are preferred.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound, particularly for purity assessment and in-process control where concentration levels are relatively high.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol (HPLC grade).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm (or λmax determined by UV scan) |
Data Analysis: Quantification is achieved by constructing a calibration curve of peak area versus concentration of the standard solutions. The concentration of this compound in the sample is determined from this curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying impurities in this compound samples.[1][2]
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards in the range of 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Dilute the sample containing this compound to a concentration within the calibration range.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Injection Volume | 1 µL (splitless mode) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) |
Data Analysis: For quantification, specific ions of this compound are monitored in SIM mode to enhance sensitivity and selectivity. A calibration curve is generated by plotting the peak area of the selected ion against the concentration of the standards.
Quantitative Data Summary: GC-MS
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex matrices such as biological fluids.[3][4][5]
Experimental Protocol: LC-MS/MS
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution in the mobile phase, typically in the ng/mL range.
-
Sample Preparation (e.g., Plasma): Protein precipitation is a common method. Add three parts of cold acetonitrile to one part of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
LC-MS/MS Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion) |
Data Analysis: Quantification is performed using Multiple Reaction Monitoring (MRM) for enhanced specificity.[5] An internal standard is recommended for accurate quantification in biological samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Quantitative Data Summary: LC-MS/MS
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical techniques described.
References
Application Note: A Step-by-Step Guide to the Synthesis of 4-Morpholinobenzonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed experimental protocols for the synthesis of 4-morpholinobenzonitrile, a key intermediate and structural motif in medicinal chemistry and materials science. Two primary synthetic strategies are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Introduction
This compound and its derivatives are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and functional materials[1][2]. The morpholine moiety often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, while the benzonitrile group serves as a versatile chemical handle for further functionalization. This guide details two robust and widely used methods for constructing the core this compound scaffold.
The choice of method often depends on the reactivity of the starting aryl halide. Nucleophilic Aromatic Substitution (SNAr) is a classical, cost-effective method suitable for activated aryl halides (e.g., 4-fluorobenzonitrile)[3][4]. For less reactive aryl halides (e.g., chlorides and bromides), the Buchwald-Hartwig amination offers a powerful, modern alternative that utilizes a palladium catalyst to achieve high efficiency and broad substrate scope[5][6].
Overview of Synthetic Pathways
The synthesis of this compound can be efficiently achieved from a 4-halobenzonitrile precursor through two primary routes. The following workflow illustrates the general strategic approach.
Caption: General workflow for synthesizing this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. The starting material, this compound, can cause skin, eye, and respiratory irritation.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method is highly effective for activated aryl halides, particularly 4-fluorobenzonitrile, where the fluorine atom acts as an excellent leaving group activated by the electron-withdrawing nitrile group[7]. The following protocol is adapted from established procedures[2].
Reaction Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[4].
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Materials and Equipment:
-
4-Fluorobenzonitrile
-
Morpholine (used in excess as both reactant and solvent)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Combine 4-fluorobenzonitrile (e.g., 24 g, 0.2 mol) and morpholine (e.g., 50 g, 0.6 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar[2].
-
Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5 hours[2].
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add deionized water (e.g., 100 mL) to the mixture. The product will precipitate as a solid[2].
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove excess morpholine and salts.
-
Dry the crude product under vacuum at 30-40 °C.
-
For higher purity, recrystallize the dried solid from 50% aqueous ethanol[2].
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is ideal for less reactive aryl halides like 4-chlorobenzonitrile or 4-bromobenzonitrile[6]. It requires an inert atmosphere and specialized ligands to facilitate the catalytic cycle[8].
Reaction Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination[8][9].
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Materials and Equipment:
-
4-Bromobenzonitrile or 4-Chlorobenzonitrile
-
Morpholine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)[8]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for reflux and workup
-
Silica gel for column chromatography
Procedure:
-
Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), phosphine ligand (1.1-1.2 eq relative to Pd), and base (1.4-2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous solvent via syringe, followed by morpholine (1.2-1.5 eq).
-
Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.
-
Cool the reaction to room temperature and quench by adding water or a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure product.
Summary of Results
The table below summarizes typical outcomes for the synthesis of this compound using the described protocols. Yields for the Buchwald-Hartwig amination are representative, as specific results depend heavily on the chosen catalyst/ligand system.
| Synthesis Method | Aryl Halide Substrate | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| SNAr | 4-Fluorobenzonitrile | 120 | 5 | >95% | Excellent yield; simple filtration workup[2]. |
| SNAr | 4-Chlorobenzonitrile | 120 | 12 | ~52% | Slower reaction; requires recrystallization[2]. |
| Buchwald-Hartwig | 4-Bromobenzonitrile | 80-110 | 4-24 | 70-95% | High yield; requires inert atmosphere and chromatography[5][6]. |
| Buchwald-Hartwig | 4-Chlorobenzonitrile | 80-110 | 12-24 | 60-90% | Good for less reactive chlorides; requires optimized ligand[5][6]. |
References
- 1. chemscene.com [chemscene.com]
- 2. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Versatility of 4-Morpholinobenzonitrile in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Morpholinobenzonitrile is a versatile building block in medicinal chemistry, prized for its role in the synthesis of a wide array of bioactive molecules. The incorporation of the morpholine ring often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and oral bioavailability. The nitrile group, a key functional handle, readily participates in various chemical transformations, allowing for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold in the discovery of novel therapeutics, with a particular focus on the development of kinase inhibitors for oncology and neurodegenerative diseases.
Key Applications in Drug Discovery
The this compound moiety is a prominent feature in a number of potent and selective kinase inhibitors, leveraging its structural and electronic properties to achieve high-affinity binding to the ATP pocket of these enzymes.
1. LRRK2 Inhibitors for Parkinson's Disease: Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. The G2019S mutation in LRRK2 leads to increased kinase activity and is a significant genetic risk factor for the disease. This compound has been instrumental in the development of potent and brain-penetrant LRRK2 inhibitors. One notable example is PF-06447475, a highly selective LRRK2 inhibitor.[1]
2. PI3K/mTOR Inhibitors for Cancer Therapy: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The morpholine group is a common feature in many PI3K and mTOR inhibitors, where it often occupies the solvent-exposed region of the ATP-binding site. Derivatives of this compound have been explored for the development of dual PI3K/mTOR inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro potency of exemplary compounds synthesized using this compound or its analogs as key building blocks.
Table 1: LRRK2 Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| PF-06447475 | LRRK2 | 3 | [1] |
Table 2: PI3K/mTOR Kinase Inhibitory Activity of Morpholinopyrimidine Derivatives
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| 12b | 0.58 ± 0.03 | 0.83 ± 0.05 | |
| 12d | 1.96 ± 0.11 | 2.85 ± 0.17 |
Signaling Pathways
LRRK2 Signaling Pathway: LRRK2 is a large, multidomain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to the phosphorylation of a subset of Rab GTPases. This aberrant phosphorylation is believed to disrupt vesicular trafficking and contribute to neuronal dysfunction and degeneration in Parkinson's disease.
Caption: LRRK2 signaling cascade and the point of intervention by this compound-based inhibitors.
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then activates mTORC1, a master regulator of protein synthesis. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by this compound-based compounds.
Experimental Protocols
1. Synthesis of this compound
This protocol describes a nucleophilic aromatic substitution reaction to synthesize the title compound from a commercially available starting material.
-
Materials: 4-Fluorobenzonitrile, Morpholine, Anhydrous Potassium Carbonate, Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.
-
2. General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an amine, a key step in the synthesis of many kinase inhibitors.
-
Materials: Aryl halide (e.g., a derivative of this compound with a halogen), Amine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3. General Workflow for Kinase Inhibitor Synthesis and Screening
The following diagram illustrates a typical workflow for the discovery of kinase inhibitors starting from a building block like this compound.
References
Application Notes and Protocols for the Incorporation of 4-Morpholinobenzonitrile into Polymer Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two primary strategies to incorporate the 4-morpholinobenzonitrile moiety into polymer structures. Given that this compound is a monofunctional molecule, direct polymerization is not feasible. Therefore, this document outlines:
-
Monomer Synthesis and Polycondensation: A hypothetical but chemically sound protocol for the synthesis of a novel diamino-functionalized this compound monomer, followed by its polycondensation to yield a polyamide.
-
Post-Polymerization Modification: A protocol for the grafting of a this compound derivative onto a commercially available reactive polymer backbone.
These methods facilitate the development of novel polymers containing the this compound unit, which may be of interest for applications in drug delivery and materials science due to the physicochemical properties imparted by the morpholine and benzonitrile groups.[1]
Strategy 1: Monomer Synthesis and Polycondensation
This strategy involves a two-part process: the synthesis of a novel bifunctional monomer from this compound, followed by a polycondensation reaction to form a polyamide.
Part A: Synthesis of 3-Amino-4-morpholinobenzonitrile Monomer
This protocol is based on the well-established principles of electrophilic aromatic substitution (nitration) on an activated benzene ring, followed by the reduction of the resulting nitro group to a primary amine.[2][3]
Experimental Protocol: Synthesis of 3-Amino-4-morpholinobenzonitrile
-
Nitration of this compound:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (18.8 g, 0.1 mol) in concentrated sulfuric acid (60 mL) at 0 °C in an ice-salt bath.
-
Slowly add a nitrating mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (15 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the solution with a 50% aqueous sodium hydroxide solution until pH 7 is reached, keeping the temperature below 20 °C.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C. This yields 3-nitro-4-morpholinobenzonitrile.
-
-
Reduction of 3-Nitro-4-morpholinobenzonitrile:
-
In a 500 mL round-bottom flask, suspend the synthesized 3-nitro-4-morpholinobenzonitrile (23.3 g, 0.1 mol) in ethanol (200 mL).
-
Add tin(II) chloride dihydrate (80 g, 0.35 mol) to the suspension.[4]
-
Heat the mixture to reflux at 80 °C with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a 2 M sodium hydroxide solution until the pH is approximately 10 to precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 3-amino-4-morpholinobenzonitrile.
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Nitro-4-morpholinobenzonitrile | This compound | H₂SO₄, HNO₃ | - | 0-5 | 2 | ~85 |
| 2 | 3-Amino-4-morpholinobenzonitrile | 3-Nitro-4-morpholinobenzonitrile | SnCl₂·2H₂O, HCl (from hydrolysis) | Ethanol | 80 | 4 | ~75 |
Characterization of 3-Amino-4-morpholinobenzonitrile
-
¹H NMR: Expect characteristic aromatic proton signals, signals for the morpholine ring protons, and a new signal for the primary amine protons.
-
FTIR (cm⁻¹): Expect characteristic peaks for N-H stretching (around 3300-3500), C≡N stretching (around 2220), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized monomer.
Part B: Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from the newly synthesized diamino monomer and a commercially available diacid chloride, terephthaloyl chloride. This method is widely used for preparing aromatic polyamides.[5][6][7][8]
Experimental Protocol: Polyamide Synthesis
-
Apparatus Setup: Assemble a flame-dried, 250 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution: In the flask, dissolve 3-amino-4-morpholinobenzonitrile (2.03 g, 0.01 mol) and anhydrous lithium chloride (0.5 g) in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP) under a gentle stream of nitrogen. Stir until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: Dissolve terephthaloyl chloride (2.03 g, 0.01 mol) in 20 mL of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, lithium chloride, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours to a constant weight.
Quantitative Data (Representative)
| Parameter | Value |
| Monomer Concentration | 0.2 M |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Polymer Yield | > 90% |
| Inherent Viscosity (in NMP) | 0.5 - 1.0 dL/g |
Characterization of the Polyamide
-
¹H NMR (in DMSO-d₆): To confirm the polymer structure, showing both aromatic and morpholine protons, and the amide N-H proton.
-
FTIR (cm⁻¹): To identify characteristic peaks for amide N-H stretching (~3300), C=O stretching (~1650), and C≡N stretching (~2220).[9][10][11]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[9][12]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.
Strategy 2: Post-Polymerization Modification
This strategy involves grafting a this compound derivative onto a pre-existing polymer with reactive functional groups. Poly(vinylbenzyl chloride) is an excellent candidate for this purpose due to the reactivity of the chloromethyl groups towards nucleophilic substitution by amines.[13][14][15]
Part A: Synthesis of (4-Morpholinophenyl)methanamine Grafting Agent
For this protocol, we propose using the commercially available (4-morpholinophenyl)methanamine as the grafting agent, which is structurally analogous to a reduced form of this compound.[16]
Part B: Grafting of (4-Morpholinophenyl)methanamine onto Poly(vinylbenzyl chloride)
Experimental Protocol: Polymer Grafting
-
Polymer Dissolution: In a 250 mL round-bottom flask, dissolve poly(vinylbenzyl chloride) (5.0 g, ~32.8 mmol of repeating units) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Amine Addition: To the stirred polymer solution, add (4-morpholinophenyl)methanamine (7.5 g, 39.0 mmol, 1.2 equivalents) and potassium carbonate (6.8 g, 49.2 mmol, 1.5 equivalents) as an acid scavenger.
-
Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into 1 L of deionized water with vigorous stirring to precipitate the functionalized polymer.
-
Washing: Collect the precipitate by filtration and wash it extensively with deionized water and then with methanol to remove unreacted amine and salts.
-
Drying: Dry the functionalized polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
Quantitative Data (Representative)
| Parameter | Value |
| Polymer Backbone | Poly(vinylbenzyl chloride) |
| Grafting Agent | (4-Morpholinophenyl)methanamine |
| Solvent | DMF |
| Reaction Temperature | 80 °C |
| Reaction Time | 24 hours |
| Degree of Functionalization | 70-90% (determined by ¹H NMR) |
Characterization of the Functionalized Polymer
-
¹H NMR (in DMSO-d₆): To determine the degree of functionalization by comparing the integration of the polymer backbone protons with the new signals from the grafted morpholinophenyl)methanamine moiety.
-
FTIR (cm⁻¹): To confirm the incorporation of the morpholine group and the disappearance of the C-Cl bond signal.
-
GPC: To analyze changes in the molecular weight distribution after grafting.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. (4-Morpholinophenyl)methanamine | 214759-74-7 [sigmaaldrich.cn]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for potential therapeutic agents. Within these libraries, privileged structures—molecular scaffolds that are recurrent in active compounds—are of significant interest. The morpholine moiety is one such pharmacophore, frequently incorporated into drug candidates to improve physicochemical properties and biological activity. This document provides detailed application notes and protocols for a hypothetical high-throughput screening campaign where 4-Morpholinobenzonitrile was identified as a hit compound.
In this illustrative scenario, a fluorescence-based enzymatic assay was developed to identify inhibitors of Kinase X , a hypothetical serine/threonine kinase implicated in a cancer-related signaling pathway. This compound emerged from a diverse compound library as a confirmed hit, demonstrating dose-dependent inhibition of Kinase X activity. These notes provide the protocols for the primary screen, hit confirmation, and a secondary cell-based assay, along with the corresponding data and pathway visualizations.
Data Presentation
The following tables summarize the quantitative data from the hypothetical high-throughput screening and follow-up assays for this compound against Kinase X.
Table 1: Summary of High-Throughput Screening Assay Performance
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Miniaturized format for high-throughput |
| Detection Method | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Homogeneous assay with high signal-to-noise ratio |
| Primary Screening Concentration | 10 µM | Single concentration to identify initial hits |
| Z'-factor | 0.78 | Indicates excellent assay robustness and reproducibility |
| Signal-to-Background (S/B) Ratio | 15 | Demonstrates a wide dynamic range for hit identification |
Table 2: Inhibitory Activity of this compound against Kinase X
| Compound | IC₅₀ (µM) | Hill Slope | Assay Type |
| This compound | 5.2 | 1.1 | Biochemical TR-FRET |
| Staurosporine (Control) | 0.015 | 1.0 | Biochemical TR-FRET |
Table 3: Cell-Based Assay Results for this compound
| Cell Line | Assay Type | Endpoint | EC₅₀ (µM) |
| Cancer Cell Line A (High Kinase X expression) | Cell Viability (MTT Assay) | Reduction in cell proliferation | 12.8 |
| Normal Cell Line B (Low Kinase X expression) | Cell Viability (MTT Assay) | Reduction in cell proliferation | > 50 |
Experimental Protocols
Primary High-Throughput Screening: Kinase X TR-FRET Assay
Objective: To identify inhibitors of Kinase X from a large compound library.
Materials:
-
Kinase X (recombinant human)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphopeptide antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume black microplates
-
Compound library (including this compound) dissolved in DMSO
-
TR-FRET enabled microplate reader
Protocol:
-
Dispense 50 nL of each library compound (10 mM stock in DMSO) into the wells of a 384-well microplate using an acoustic liquid handler, resulting in a final assay concentration of 10 µM.
-
Add 2.5 µL of Kinase X enzyme solution (2X concentration) in assay buffer to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture (2X concentration) in assay buffer.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of the TR-FRET detection reagent mixture containing the Europium-labeled antibody and Streptavidin-APC in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Secondary Assay: Cell Viability (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cells expressing high levels of Kinase X.
Materials:
-
Cancer Cell Line A and Normal Cell Line B
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom microplates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the EC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: High-throughput screening workflow for inhibitor discovery.
Caption: Hypothetical signaling pathway of Kinase X.
Application of 4-Morpholinobenzonitrile in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Morpholinobenzonitrile as a versatile building block in the synthesis of advanced functional materials. The unique electronic and structural properties of this compound, arising from the electron-donating morpholine group and the electron-withdrawing nitrile group, make it an attractive candidate for applications in organic electronics and high-performance polymers.
Application in High-Performance Poly(arylene ether nitrile)s
This compound can be incorporated into poly(arylene ether nitrile) (PAEN) backbones to enhance their properties, such as solubility, thermal stability, and processability. The morpholine group can improve the solubility of the resulting polymer in common organic solvents, a significant advantage for material processing.
Proposed Material: Poly(4-morpholino-2,6-phenylene ether)
A novel poly(arylene ether nitrile) can be synthesized from a di-halogenated derivative of this compound. This polymer is expected to exhibit high thermal stability and good solubility, making it suitable for applications in high-temperature dielectrics, membranes, and advanced composites.
Experimental Protocol: Synthesis of Poly(4-morpholino-2,6-phenylene ether)
This protocol describes the nucleophilic substitution polycondensation reaction to synthesize the target polymer.
Materials:
-
3,5-Dichloro-4-morpholinobenzonitrile (Monomer)
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
-
Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer
-
Inert gas inlet and outlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Preparation: Synthesize 3,5-Dichloro-4-morpholinobenzonitrile by chlorination of this compound. (Note: This is a precursor synthesis and should be performed according to established organic chemistry protocols.)
-
Polymerization Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap with a condenser, and an argon inlet/outlet, add 3,5-Dichloro-4-morpholinobenzonitrile (1 equivalent), Bisphenol A (1 equivalent), and anhydrous K₂CO₃ (1.5 equivalents).
-
Solvent Addition: Add anhydrous NMP to dissolve the monomers and K₂CO₃, followed by the addition of anhydrous toluene to act as an azeotropic agent. The total solid content should be around 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a slow argon stream. The water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization Reaction: After removing the toluene, raise the temperature to 180-190 °C to initiate the polycondensation. Maintain this temperature for 8-12 hours under an argon atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with NMP if necessary. Slowly pour the solution into a large volume of rapidly stirring methanol or deionized water to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate using a Buchner funnel. Wash the polymer thoroughly with deionized water to remove any remaining salts and solvent, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Expected Properties and Characterization Data
The properties of the synthesized polymer can be compared with existing high-performance polymers.
| Property | Expected Value/Range | Characterization Technique |
| Glass Transition Temp. (Tg) | 200 - 250 °C | DSC |
| 5% Weight Loss Temp. (Td5) | > 450 °C | TGA |
| Inherent Viscosity | 0.5 - 1.0 dL/g | Ubbelohde Viscometer |
| Solubility | Soluble in NMP, DMAc, Chloroform | - |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 | Dielectric Analyzer |
Experimental Workflow Diagram
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
The donor-acceptor (D-A) nature of this compound makes it a suitable core for designing small molecule emitters for Organic Light-Emitting Diodes (OLEDs), particularly for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). The morpholine group acts as an electron donor, while the benzonitrile moiety serves as an electron acceptor.
Proposed Material: A D-A-D Emitter Based on a this compound Acceptor Core
A D-A-D type TADF emitter can be synthesized by attaching two strong donor units (e.g., carbazole or acridine derivatives) to a central this compound acceptor core. This design aims to achieve a small singlet-triplet energy splitting (ΔEST), which is crucial for efficient TADF.
Experimental Protocol: Synthesis of a D-A-D TADF Emitter
This protocol outlines a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to synthesize the target D-A-D molecule.
Materials:
-
3,5-Dibromo-4-morpholinobenzonitrile (Acceptor Core)
-
9H-Carbazole (Donor)
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Anhydrous Toluene
-
Argon gas supply
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Inert gas line (Schlenk line)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 3,5-Dibromo-4-morpholinobenzonitrile (1 equivalent), 9H-Carbazole (2.2 equivalents), and Sodium tert-butoxide (2.5 equivalents).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (3 mol%) and P(t-Bu)₃ (6 mol%) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Photophysical Properties
The synthesized D-A-D emitter is expected to exhibit TADF characteristics.
| Property | Expected Value/Range | Characterization Technique |
| Photoluminescence λmax (Toluene) | 450 - 550 nm | Fluorescence Spectroscopy |
| PL Quantum Yield (PLQY) | > 70% | Integrating Sphere |
| ΔEST (Singlet-Triplet Gap) | < 0.2 eV | Time-resolved Spectroscopy |
| Delayed Fluorescence Lifetime | 1 - 10 µs | Time-resolved Spectroscopy |
Signaling Pathway Diagram for TADF Mechanism
Disclaimer
The protocols provided are intended as a guide and may require optimization based on specific laboratory conditions and available equipment. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The synthesized materials' properties are projected based on related compounds and require experimental verification.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Morpholinobenzonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Morpholinobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and effective methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the reaction of a 4-halobenzonitrile (typically 4-fluorobenzonitrile or 4-chlorobenzonitrile) with morpholine. The reaction is often carried out at elevated temperatures, and in some cases, without a solvent, using morpholine itself as the reacting and solvating agent.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. It can be employed to couple 4-chlorobenzonitrile or 4-bromobenzonitrile with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Ullmann Condensation: This is a copper-catalyzed reaction that can be used to couple 4-halobenzonitriles with morpholine. Traditional Ullmann reactions often require harsh conditions, but modern modifications have made this a more viable option.
Q2: Which synthetic route generally provides the highest yield?
A2: Based on available data, Nucleophilic Aromatic Substitution of 4-fluorobenzonitrile with morpholine often provides the highest yields, with some protocols reporting yields of up to 95%.[1] The high reactivity of the fluorine atom as a leaving group in SNAr reactions on electron-deficient aromatic rings contributes to the efficiency of this method.
Q3: What are the key parameters to control for maximizing the yield in the SNAr reaction?
A3: To maximize the yield in the Nucleophilic Aromatic Substitution of 4-fluorobenzonitrile with morpholine, consider the following:
-
Temperature: The reaction is typically heated to around 120°C to ensure a reasonable reaction rate.
-
Reaction Time: Reaction times can vary, but complete conversion is often achieved within 5 to 12 hours.
-
Stoichiometry: Using an excess of morpholine can help to drive the reaction to completion and can also serve as the solvent.
Q4: What are the common side reactions and byproducts I should be aware of?
A4: While the synthesis of this compound is generally clean, potential side reactions and byproducts include:
-
Incomplete reaction: Leaving unreacted 4-halobenzonitrile in the final product.
-
Hydrolysis of the nitrile group: If water is present under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 4-morpholinobenzoic acid.
-
Formation of N-aryl morpholine byproducts: In some cases, particularly in palladium-catalyzed reactions, side reactions involving the coupling of multiple aryl groups can occur, though this is less common for this specific synthesis.
-
Side reactions of morpholine: In the presence of strong acids or oxidizing agents, morpholine itself can undergo side reactions, but these are generally avoided under the typical reaction conditions for this synthesis.
Q5: How can I effectively purify the crude this compound?
A5: The most common and effective methods for purifying this compound are:
-
Recrystallization: This is a highly effective method for purifying the solid product. A common solvent for recrystallization is 50% aqueous ethanol.[1]
-
Column Chromatography: For very high purity or to separate closely related impurities, column chromatography on silica gel can be used. A typical eluent system would be a gradient of hexane and ethyl acetate.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction (SNAr) | - Increase Reaction Time: Monitor the reaction progress by TLC. If starting material is still present, extend the reaction time. - Increase Temperature: If the reaction is sluggish, consider a modest increase in temperature, for example, to 130°C. - Ensure Anhydrous Conditions: While not always critical for this specific SNAr, moisture can sometimes interfere with reactions. Ensure your glassware is dry. |
| Catalyst Inactivity (Buchwald-Hartwig) | - Use Fresh Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents. - Ensure Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). - Optimize Catalyst Loading: While higher catalyst loading can sometimes improve yield, it also increases cost and can lead to more side products. A typical loading is 1-5 mol%. |
| Suboptimal Base (Buchwald-Hartwig) | - Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used. - Ensure Anhydrous Base: Some bases are hygroscopic. Ensure your base is dry. |
| Poor Solvent Choice | - Solvent Polarity: For SNAr, polar aprotic solvents like DMSO or DMF can be used if morpholine is not used as the solvent. For Buchwald-Hartwig, ethereal solvents like dioxane or THF, or aromatic solvents like toluene are common. |
Issue 2: Impure Product
| Possible Cause | Troubleshooting Steps |
| Presence of Starting Material | - Optimize Reaction Conditions: Refer to the "Low Reaction Yield" section to drive the reaction to completion. - Purification: Recrystallization is often effective at removing unreacted starting materials. If not, column chromatography should be employed. |
| Formation of Side Products | - Identify the Impurity: If possible, identify the structure of the major impurity by techniques like GC-MS or NMR. This can provide clues about the side reaction occurring. - Adjust Reaction Conditions: For example, if hydrolysis of the nitrile is observed, ensure the workup procedure is not overly acidic or basic for extended periods at high temperatures. |
| Ineffective Purification | - Recrystallization Solvent Screening: If recrystallization is not effective, screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles. - Optimize Column Chromatography: If using column chromatography, try a different eluent system with a different polarity. A shallow gradient can improve separation. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution | 4-Fluorobenzonitrile | Morpholine (as reactant and solvent), 120°C, 5 hours | 95%[1] | High yield, simple procedure, no catalyst needed. | Requires elevated temperatures. |
| Nucleophilic Aromatic Substitution | 4-Chlorobenzonitrile | Morpholine, 120°C, 12 hours | 52%[1] | Readily available starting material. | Lower yield and longer reaction time compared to 4-fluorobenzonitrile. |
| Buchwald-Hartwig Amination | 4-Chlorobenzonitrile | Pd catalyst, phosphine ligand, base (e.g., NaOtBu), solvent (e.g., toluene), 100-120°C | Good to excellent (specific data for this substrate not found, but generally high yielding) | Milder conditions may be possible, broad substrate scope. | Requires expensive and air-sensitive catalyst and ligand. |
| Ullmann Condensation | 4-Bromobenzonitrile | Cu catalyst, base, high temperature (often >150°C) | Moderate to good (specific data for this substrate not found) | Utilizes a less expensive metal catalyst. | Often requires harsh reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a literature procedure with a reported yield of 95%.[1]
Materials:
-
4-Fluorobenzonitrile
-
Morpholine
-
Water
Procedure:
-
In a round-bottom flask, combine 4-fluorobenzonitrile (e.g., 24 g, 0.2 mol) and morpholine (e.g., 50 g, 0.6 mol).
-
Heat the mixture to 120°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorobenzonitrile is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water (e.g., 100 mL) to the reaction mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water.
-
Dry the product under vacuum at 30°C.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% aqueous ethanol.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
References
Technical Support Center: Purification of 4-Morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-Morpholinobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound, particularly when synthesized from 4-fluorobenzonitrile and morpholine, include:
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Unreacted Starting Materials: Residual 4-fluorobenzonitrile and excess morpholine.
-
Side-Reaction Products: Small amounts of other isomers or related substances.
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or NMP.
-
Inorganic Salts: Byproducts from the reaction conditions.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I effectively remove colored impurities from my product?
A3: Discoloration, often appearing as a yellow or brown tint, is a common issue.[1] This can typically be resolved by:
-
Recrystallization: This is often the most effective method for removing colored impurities.[1]
-
Activated Carbon Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. However, use it sparingly as it may reduce your overall yield.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography can be used to separate the colored components.[2]
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. Further purification is recommended to improve the purity of your compound.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: To accurately determine the purity of your final product, a combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect and quantify minor impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.
Troubleshooting Guides
Issue 1: The crude product is an oil or a sticky solid.
-
Question: Why is my crude this compound not a solid after the initial work-up?
-
Answer: This "oiling out" phenomenon can be caused by several factors:
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Residual High-Boiling Solvents: Solvents like DMF or NMP used in the synthesis may not have been completely removed.[1]
-
Excess Morpholine: A large excess of morpholine can form a low-melting eutectic mixture with the product.[1]
-
Supersaturation: The concentration of the product in the work-up solvent may be too high, or the solution may have been cooled too rapidly.
-
-
Troubleshooting Steps:
-
Ensure Complete Precipitation: Pour the reaction mixture into a large volume of cold water (10-20 times the reaction volume) with vigorous stirring. Adding ice to the water can further promote solidification.[1]
-
Thorough Washing: Wash the crude product multiple times with water to remove residual high-boiling solvents and excess morpholine.
-
Solvent Trituration: Try triturating the oily product with a non-polar solvent like hexanes or diethyl ether to induce crystallization and wash away soluble impurities.
-
Slow Cooling: If the issue occurs during recrystallization, ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
Issue 2: Low recovery of pure product after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery is a common challenge in recrystallization and can be attributed to:
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Suboptimal Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.
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Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion remaining in the mother liquor upon cooling.
-
Premature Crystallization: The product may crystallize too early, for example, in the funnel during hot filtration.
-
-
Troubleshooting Steps:
-
Optimize Solvent Selection: Conduct small-scale solvent screening to find a solvent where the product is highly soluble when hot and poorly soluble when cold. Alcohols like ethanol or isopropanol are good starting points. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.[1]
-
Use Minimal Solvent: Add the hot solvent in small portions to the crude product until it just dissolves.
-
Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. If crystals form in the funnel, wash them with a small amount of hot solvent.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature before placing it in an ice bath for an extended period (e.g., 30 minutes or more) to ensure maximum precipitation.[1]
-
Issue 3: Poor separation during column chromatography.
-
Question: My compound is not separating well from impurities on the silica gel column. What can I do?
-
Answer: Poor separation can be due to several factors related to the column setup and the choice of eluent.
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Inappropriate Eluent System: The polarity of the eluent may be too high or too low.
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.
-
Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.
-
-
Troubleshooting Steps:
-
Optimize the Eluent System: Use TLC to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for this compound. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing the polarity). For more polar impurities, a dichloromethane/methanol gradient may be necessary.[1]
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
-
Correct Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Dry loading, where the product is pre-adsorbed onto a small amount of silica gel, is often preferred.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will help to first elute less polar impurities, followed by the product, and finally more polar impurities.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Solvents/Eluents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane | >98% | Simple, cost-effective, good for removing colored impurities.[1] | Can have lower recovery; may not remove impurities with similar solubility.[1] |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | >99% | High resolution, capable of separating closely related impurities.[1] | More time-consuming, requires larger volumes of solvents, potential for product loss on the column.[1] |
| Solvent Washing | Water, Diethyl Ether | <95% | Good for removing inorganic salts and highly soluble impurities.[1] | Generally insufficient for achieving high purity on its own.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Eluent Selection: Determine the optimal eluent system using TLC. A gradient of 10% to 40% ethyl acetate in hexane is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack, ensuring a uniform bed free of air bubbles.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial eluent system. Gradually increase the polarity of the eluent according to the separation observed by TLC.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Identifying and minimizing side reactions with 4-Morpholinobenzonitrile
Welcome to the technical support center for 4-Morpholinobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with this compound?
A1: The primary sites of reactivity in this compound are the nitrile group and the morpholine ring. The most common side reactions are related to the hydrolysis of the nitrile group. Given the electron-donating nature of the morpholino group, the benzene ring is activated towards electrophilic substitution, although this is less commonly observed under typical reaction conditions.
Q2: My reaction mixture shows unexpected products. How can I identify them?
A2: Impurity profiling is crucial for identifying unknown products. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for separating and identifying impurities.[1][2][3][4] For definitive structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[1][4]
Q3: Are there any known incompatibilities for this compound?
A3: this compound is sensitive to strong acidic and basic conditions, which can lead to hydrolysis of the nitrile group. It may also be sensitive to strong oxidizing agents. Care should be taken to use anhydrous solvents when the reaction chemistry is sensitive to water to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Formation of Amide or Carboxylic Acid Impurities
Symptom: You observe a new, more polar spot on your Thin Layer Chromatography (TLC) plate, or your mass spectrometry data shows peaks corresponding to the mass of 4-morpholinobenzamide (M+18) or 4-morpholinobenzoic acid (M+19).
Possible Cause:
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to the amide and then to the carboxylic acid.[5] The presence of water in the reaction mixture, even in trace amounts, can facilitate this side reaction, especially at elevated temperatures.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control pH: If your reaction conditions are not pH-sensitive, consider buffering the reaction mixture to maintain a neutral pH. If acidic or basic conditions are required for your primary transformation, minimize reaction time and temperature to reduce the extent of hydrolysis.
-
Purification:
-
4-Morpholinobenzamide: This can often be separated from this compound by column chromatography on silica gel.
-
4-Morpholinobenzoic Acid: Being acidic, this byproduct can be removed by an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate) during the reaction workup.
-
Issue 2: Unidentified Aromatic Substitution Products
Symptom: Your product mixture shows isomers or products with additional functional groups on the aromatic ring, as detected by LC-MS or NMR.
Possible Cause:
-
Electrophilic Aromatic Substitution: The morpholine group is an activating, ortho-, para-directing group. In the presence of strong electrophiles, substitution on the aromatic ring ortho to the morpholine group can occur.
Solutions:
-
Protecting Groups: If the desired reaction is not on the aromatic ring, consider if a temporary protecting group strategy is feasible, though this adds synthetic steps.
-
Choice of Reagents: Use milder reagents and reaction conditions to minimize side reactions on the activated ring.
-
Reaction Optimization: Screen different solvents and temperatures to find conditions that favor the desired reaction over electrophilic substitution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure and is provided for informational purposes.[5]
Reaction:
A mixture of 4-chlorobenzonitrile (1.55 g, 11.2 mmol) and morpholine (3 g, 34 mmol) is heated at 120°C. The progress of the reaction can be monitored by TLC or GC. Once the 4-chlorobenzonitrile is consumed (typically after 12 hours), the reaction mixture is cooled. Water (10 ml) is added, and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product can be recrystallized from 50% aqueous ethanol.[5]
Expected Yield: ~52%[5]
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Chlorobenzonitrile | 137.57 | 1.55 | 11.2 |
| Morpholine | 87.12 | 3.00 | 34.0 |
Protocol 2: Partial Hydrolysis to 4-Morpholinobenzamide
This protocol is based on a literature procedure for the synthesis of a derivative of 4-morpholinobenzamide.[6]
Reaction:
This compound is treated with 6N sodium hydroxide and 30% hydrogen peroxide.[6] The reaction progress should be carefully monitored by TLC to maximize the yield of the amide and minimize the formation of the carboxylic acid. Upon completion, the product can be isolated by filtration or extraction.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the primary structure of this compound and the potential pathways for side reactions.
This technical support guide is intended to provide general guidance. Specific experimental outcomes may vary depending on the reaction conditions and the purity of the starting materials. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
How to improve the reaction conditions for 4-Morpholinobenzonitrile.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Morpholinobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the formation of a carbon-nitrogen bond between a benzonitrile scaffold and a morpholine ring. The three primary strategies are:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method, involving the reaction of a 4-halobenzonitrile (typically with fluorine, chlorine, or bromine as the leaving group) with morpholine, usually at elevated temperatures. The reaction is driven by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack.[1][2]
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[3] It offers a broader substrate scope and generally milder conditions than traditional SNAr or Ullmann reactions, making it suitable for more complex or sensitive molecules.[4][5]
-
Ullmann Condensation: A classical copper-catalyzed reaction for forming C-N bonds.[6] While effective, traditional Ullmann conditions often require harsh conditions (high temperatures) and stoichiometric amounts of copper.[7] Modern protocols with specific ligands have improved the reaction's efficiency under milder conditions.[8]
Q2: Which synthetic method is the most straightforward for a standard laboratory setting?
A2: For most standard applications, the Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzonitrile with morpholine is the most straightforward and cost-effective method. The reaction can often be performed by simply heating the two reactants together, where morpholine serves as both the nucleophile and the solvent. The high reactivity of the fluorine leaving group allows for relatively short reaction times and high yields without the need for expensive and air-sensitive catalysts or ligands.[2]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Standard laboratory safety protocols should be followed. Key hazards include:
-
4-Halobenzonitriles: These can be harmful if swallowed or in contact with skin.[9]
-
Morpholine: It is a corrosive and flammable liquid.
-
Solvents and Reagents: When using catalytic systems like Buchwald-Hartwig, be aware of the hazards associated with palladium catalysts, phosphine ligands (which can be air-sensitive and toxic), and strong bases like sodium tert-butoxide (which is flammable and corrosive).
-
Reaction Conditions: Reactions are often run at high temperatures (e.g., 120°C), requiring appropriate heating apparatus and caution. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting and Optimization Guide
Issue 1: Low or No Product Yield in SNAr Reaction
Q: My SNAr reaction between a 4-halobenzonitrile and morpholine is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this reaction can stem from several factors. Systematically investigating the following parameters is the best approach to optimization.[10][11]
-
Leaving Group Reactivity: The choice of halogen on the benzonitrile is critical. The reactivity order for SNAr is F > Cl > Br > I.[2] If you are using 4-chlorobenzonitrile or 4-bromobenzonitrile, the reaction will be significantly slower and may require higher temperatures or longer reaction times to achieve full conversion. For the highest efficiency, 4-fluorobenzonitrile is the recommended starting material.
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently. A common temperature is 120°C. If the reaction is sluggish, particularly with less reactive halides, consider increasing the temperature (if reactant stability allows) or extending the reaction time. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid potential decomposition from prolonged heating.[12]
-
Purity of Reagents: Ensure that both the 4-halobenzonitrile and morpholine are pure and dry. Water contamination can interfere with the reaction.
-
Stoichiometry: Using morpholine in excess is common, as it can act as both the reactant and the solvent. This high concentration of the nucleophile helps drive the reaction to completion. A typical ratio is a 3-fold molar excess of morpholine to the 4-halobenzonitrile.
Data Presentation: Comparison of Halobenzonitrile Reactivity in SNAr
The following table summarizes typical reaction conditions and outcomes for the SNAr reaction with different starting materials.
| Starting Material | Molar Ratio (Morpholine:Substrate) | Temperature | Reaction Time | Yield |
| 4-Fluorobenzonitrile | ~3 : 1 | 120 °C | 5 hours | ~98% |
| 4-Chlorobenzonitrile | ~3 : 1 | 120 °C | 12 hours | ~52% |
| 4-Bromobenzonitrile | ~3 : 1 | 120 °C | 24 hours | ~65% |
Data compiled from typical results described in synthetic protocols.
Issue 2: Reaction is Sluggish or Fails with Complex Substrates
Q: I am attempting to synthesize a derivative of this compound with sensitive functional groups on the ring. The high temperatures of the SNAr method are causing decomposition. What is a better alternative?
A: For substrates that are sensitive to high temperatures or are less reactive towards SNAr, the Buchwald-Hartwig amination is a superior alternative.[3][5] This palladium-catalyzed method allows for C-N bond formation under much milder conditions (often below 100°C) and shows excellent functional group tolerance.
Key Parameters to Optimize for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, crucially, the phosphine ligand (e.g., XPhos, SPhos, BINAP) is vital for reaction efficiency. Bulky, electron-rich ligands are often required.[13]
-
Base: A non-nucleophilic strong base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used. Weaker bases like K₂CO₃ may be used but can result in lower reaction rates.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, so the reaction must be set up and run under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty with Product Purification
Q: My crude product is an impure solid/oil that is difficult to purify. What are the likely impurities and what purification strategies should I use?
A: The primary impurities are typically unreacted starting materials and potential side products.
Troubleshooting Purification:
-
Workup Procedure: After the reaction is complete, the standard workup involves adding water to the reaction mixture to precipitate the crude product. This is effective because this compound has low solubility in water, while excess morpholine and its salts are soluble. Thoroughly washing the filtered solid with water is essential.
-
Unreacted Starting Material: If TLC analysis shows the presence of unreacted 4-halobenzonitrile, this indicates an incomplete reaction. Optimize the reaction conditions (time, temperature) as discussed in Issue 1.
-
Recrystallization: This is the most effective method for purifying the final product. A 50% aqueous ethanol solution is a commonly reported and effective solvent system for recrystallization.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A solvent system such as ethyl acetate/hexane can be used to separate the non-polar starting material from the more polar product.[14] For basic compounds like morpholine derivatives that may streak on silica, adding a small amount (0.5-1%) of triethylamine to the eluent can improve separation.[12]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis from 4-fluorobenzonitrile.
Materials:
-
4-Fluorobenzonitrile (1.0 eq)
-
Morpholine (3.0 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Deionized water
-
Ethanol
Procedure:
-
Combine 4-fluorobenzonitrile (1.0 eq) and morpholine (3.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to 120°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[15] The reaction is typically complete within 5 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add deionized water to the mixture while stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove excess morpholine.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from 50% aqueous ethanol.
Protocol 2: General Protocol for Synthesis via Buchwald-Hartwig Amination
This protocol provides a general framework for coupling a 4-halobenzonitrile with morpholine.
Materials:
-
4-Halobenzonitrile (e.g., 4-bromobenzonitrile) (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Oven-dry all glassware and allow it to cool under an inert atmosphere.
-
To a Schlenk flask, add the 4-halobenzonitrile (1.0 eq), palladium precursor, phosphine ligand, and base under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the SNAr synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Comparison of SNAr and Buchwald-Hartwig amination methods.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting guide for inconsistent experimental results with 4-Morpholinobenzonitrile
Welcome to the technical support center for 4-Morpholinobenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound containing both a morpholine and a benzonitrile group.[1] The morpholine moiety is a versatile pharmacophore in medicinal chemistry, known to be present in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Benzonitrile and its derivatives are important building blocks in the synthesis of pharmaceuticals.[3] While specific applications for this compound are not extensively documented in publicly available literature, its structural components suggest potential for investigation in various therapeutic areas.
Q2: What are the recommended storage conditions for this compound?
To ensure stability and purity, this compound should be stored at 4°C, protected from light.[1] It is typically shipped at room temperature in the continental US.[1] For long-term storage, it is advisable to keep it in a tightly sealed container in a dry and well-ventilated place.
Q3: What is the purity of commercially available this compound?
Commercially available this compound is typically offered with a purity of ≥97% or ≥98%.[1] It is crucial to verify the purity of the specific batch being used for experiments, as impurities can lead to inconsistent results.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide for Inconsistent Experimental Results
Issue 1: Variability in Cell-Based Assay Results
You are observing inconsistent results (e.g., variable IC50 values, erratic dose-response curves) in a cell-based assay, such as an MTT or crystal violet cytotoxicity assay.[7]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Compound Precipitation | 1. Visually inspect the stock solution and diluted solutions for any precipitate. 2. Prepare a fresh stock solution in anhydrous DMSO.[8] 3. Consider using a co-solvent like ethanol or acetonitrile if solubility in pure DMSO is an issue.[8] 4. Do not exceed the recommended final concentration of DMSO in the cell culture medium (typically <0.5%). | DMSO is hygroscopic and can absorb water, reducing the solubility of organic compounds.[8] Compound precipitation will lead to an inaccurate final concentration in the assay wells. |
| Cell Seeding Density | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. 2. Use a consistent cell passage number for all experiments.[9] 3. Ensure even cell distribution in each well by proper mixing of the cell suspension.[10] | Cell health and growth phase can significantly impact their response to a compound. Inconsistent cell numbers will lead to variability in the assay readout.[10] |
| Inaccurate Pipetting | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions like DMSO stock solutions. 3. Ensure proper mixing of the compound in the culture medium after addition. | Small volume errors, especially with concentrated stock solutions, can lead to large variations in the final compound concentration. |
| Mycoplasma Contamination | 1. Regularly test cell cultures for mycoplasma contamination. 2. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. | Mycoplasma can alter cellular metabolism and response to treatments, leading to unreliable and irreproducible results.[10] |
Experimental Workflow for Troubleshooting Variability
Issue 2: Low or No Biological Activity Observed
You are not observing the expected biological effect of this compound in your experiments.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Compound Degradation | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Protect the compound and its solutions from light.[1] | The stability of this compound in solution over time is not well-characterized. Degradation can lead to a loss of activity. |
| Incorrect Concentration Range | 1. Perform a broad dose-response experiment to determine the optimal concentration range. 2. Consult literature on similar morpholine or benzonitrile compounds for guidance on typical effective concentrations.[2][3] | The effective concentration of a compound can vary significantly depending on the cell type and assay. |
| Inappropriate Assay System | 1. Ensure the chosen cell line expresses the target of interest (if known). 2. Consider that the compound may have a mechanism of action not captured by the current assay (e.g., cytostatic vs. cytotoxic effects).[7] | The biological activity of a compound is highly dependent on the experimental context. |
| Cellular Uptake Issues | 1. Verify that the compound can penetrate the cell membrane. While the morpholine group can modulate pharmacokinetic properties, poor uptake is a possibility.[2] 2. If cellular uptake is a suspected issue, consider using permeabilization agents (though this may not be suitable for all assays). | For intracellular targets, the compound must be able to cross the cell membrane to exert its effect. |
Hypothetical Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Hypothetical Signaling Pathway
Based on the known activities of some morpholine-containing compounds as kinase inhibitors, a hypothetical mechanism of action for this compound could involve the inhibition of a pro-survival signaling pathway, leading to apoptosis.[2]
This guide provides a starting point for troubleshooting experiments with this compound. Given the limited specific data on this compound, a systematic approach to experimental design and troubleshooting is essential for obtaining reliable and reproducible results.
References
- 1. chemscene.com [chemscene.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Actylis - Dimethyl Sulfoxide (DMSO) - Anti-Inflammatory - Solubilizer [solutions.actylis.com]
- 7. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Resolving Solubility Issues of 4-Morpholinobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Morpholinobenzonitrile in aqueous media. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. Why is it poorly soluble?
A1: this compound is predicted to have low aqueous solubility due to its chemical structure. The predicted octanol-water partition coefficient (LogP) for this compound is 1.39488, which indicates that it is more soluble in lipids than in water.[1] This lipophilic character, conferred by the benzonitrile and morpholine rings, leads to poor solubility in aqueous solutions.
Q2: What are the primary strategies to improve the aqueous solubility of this compound for my experiments?
A2: The main approaches for enhancing the solubility of poorly water-soluble compounds like this compound include:
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pH Adjustment: If your experimental conditions permit, altering the pH of the medium can ionize the molecule, thereby increasing its solubility.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2]
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Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule within their hydrophobic core, while their hydrophilic exterior allows the complex to dissolve in water.[3][4][5]
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Use of Surfactants: Surfactants form micelles that can entrap hydrophobic drug molecules, increasing their apparent solubility in water.[6][7][8]
Q3: Can I use DMSO to dissolve this compound? What are the potential issues?
A3: Yes, you can prepare a concentrated stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO). However, a common issue is "precipitation upon dilution." When the concentrated DMSO stock is added to your aqueous buffer, the significant decrease in DMSO concentration can cause the compound to precipitate out of solution. To avoid this, ensure the final concentration of DMSO in your assay is low and that the final concentration of this compound is below its solubility limit in the final buffer/co-solvent mixture.
Q4: How do I choose the best solubilization method for my specific experiment?
A4: The choice of method depends on the requirements of your assay.
-
For cell-based assays: It is crucial to select excipients with low cytotoxicity. The final concentration of co-solvents like DMSO should be minimized (typically <0.5%). Cyclodextrins are often a good choice due to their better safety profile.
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For in-vivo studies: The formulation must be biocompatible and safe for administration. pH adjustment, co-solvents, and cyclodextrins are commonly used.
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For biochemical assays: Ensure that the chosen excipients do not interfere with the assay components (e.g., enzyme activity, protein binding).
Troubleshooting Guide
| Issue Encountered | Probable Cause | Suggested Solution |
| Compound precipitates after adding DMSO stock to aqueous buffer. | The final concentration of this compound exceeds its solubility in the final low-DMSO concentration medium. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent in the final solution (ensure it's compatible with your assay). 3. Try an alternative solubilization method like cyclodextrin complexation. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of the compound during the experiment. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh solutions for each experiment. 3. Consider a more robust solubilization method that provides better stability. |
| Observed cellular toxicity or assay interference. | The solubilizing agent (e.g., co-solvent, surfactant) is causing adverse effects at the concentration used. | 1. Run a vehicle control (buffer with the solubilizing agent but without the compound) to determine the effect of the excipient alone. 2. Reduce the concentration of the solubilizing agent. 3. Switch to a more biocompatible solubilization method (e.g., from a surfactant to a cyclodextrin). |
Quantitative Data on Solubility Enhancement (Illustrative Examples)
The following tables provide illustrative data on how the aqueous solubility of a compound with properties similar to this compound might be improved using different techniques. Note: These are representative values and actual results should be determined experimentally.
Table 1: Effect of Co-solvents on Apparent Solubility
| Co-solvent System (in Water, v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| Water | < 1 | - |
| 10% Ethanol | 15 | 15 |
| 20% Ethanol | 50 | 50 |
| 10% PEG 400 | 25 | 25 |
| 20% PEG 400 | 80 | 80 |
Table 2: Effect of Cyclodextrins on Apparent Solubility
| Cyclodextrin (in Water, w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| Water | < 1 | - |
| 5% HP-β-CD | 100 | 100 |
| 10% HP-β-CD | 250 | 250 |
| 5% SBE-β-CD | 150 | 150 |
| 10% SBE-β-CD | 400 | 400 |
Table 3: Effect of Surfactants on Apparent Solubility
| Surfactant (in Water, w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| Water | < 1 | - |
| 0.5% Tween® 80 | 50 | 50 |
| 1.0% Tween® 80 | 120 | 120 |
| 0.5% Poloxamer 188 | 40 | 40 |
| 1.0% Poloxamer 188 | 100 | 100 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (e.g., PEG 400)
Objective: To prepare a stock solution of this compound in a co-solvent system for further dilution in aqueous media.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Deionized water or desired buffer
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare the desired co-solvent/water mixture (e.g., 20% PEG 400 in water by volume).
-
Weigh the required amount of this compound powder and place it in a suitable vial.
-
Add the co-solvent mixture to the powder to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
This stock solution can then be serially diluted in the same co-solvent/water mixture or in the final aqueous experimental buffer, ensuring the final co-solvent concentration remains compatible with the assay.
Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.[3]
Materials:
-
This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
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Ethanol or Methanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Methodology:
-
Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol or methanol.
-
Add the drug solution to the cyclodextrin paste and knead for 30-45 minutes.
-
During kneading, add a small amount of water if the mixture becomes too dry.
-
Dry the resulting solid paste in a vacuum oven or desiccator until a constant weight is achieved.
-
Grind the dried complex into a fine powder. This powder can now be directly dissolved in your aqueous buffer.
Visualizations
Caption: A logical workflow for addressing the solubility of this compound.
Caption: Mechanisms of action for common solubilization techniques.
References
- 1. chemscene.com [chemscene.com]
- 2. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. humapub.com [humapub.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-Morpholinobenzonitrile (MBN)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 4-Morpholinobenzonitrile (MBN) and to outline strategies for enhancing its fluorescence quantum yield.
Troubleshooting Guides
Low fluorescence quantum yield is a common issue when working with molecular rotors like this compound. The following table outlines potential causes and recommended solutions to troubleshoot and optimize your experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Twisted Intramolecular Charge Transfer (TICT) State Formation: In low-viscosity and polar solvents, MBN can readily form a non-emissive or weakly emissive TICT state, quenching fluorescence. | Increase Solvent Viscosity: Use more viscous solvents or add viscogenic agents (e.g., glycerol, sucrose) to restrict the intramolecular rotation required for TICT state formation. |
| Inappropriate Solvent Polarity: Highly polar solvents can stabilize the charge-separated TICT state, favoring non-radiative decay pathways. | Solvent Screening: Experiment with a range of solvents with varying polarities to find an optimal medium where the emissive locally excited (LE) state is favored. Non-polar and moderately polar solvents often yield higher quantum yields for similar compounds. | |
| Low Concentration: The concentration of MBN may be below the detection limit of the instrument. | Concentration Optimization: Prepare a dilution series to determine the optimal concentration range. Be mindful of potential aggregation-caused quenching (ACQ) at very high concentrations. | |
| Photobleaching: Prolonged exposure to the excitation light source can lead to the degradation of the MBN molecule. | Minimize Light Exposure: Use the lowest necessary excitation power and exposure time. Prepare fresh solutions and protect them from light. | |
| Emission Spectrum is Red-Shifted and Broad | Dominance of the TICT State Emission: The observed spectrum may be primarily from the red-shifted and broad emission of the TICT state, indicating efficient quenching of the desired LE fluorescence. | Decrease Solvent Polarity and/or Increase Viscosity: As mentioned above, altering the solvent environment can shift the equilibrium away from the TICT state towards the blue-shifted LE state. |
| Solvatochromism: The emission wavelength of MBN is sensitive to the polarity of its environment. | Characterize Solvent Effects: If a specific emission wavelength is desired, carefully select the solvent based on its polarity. This property can also be leveraged to use MBN as a sensor for local microenvironment polarity. | |
| Inconsistent or Irreproducible Results | Solvent Impurities: Trace impurities in the solvent, such as water or other polar molecules, can significantly affect the fluorescence properties of MBN. | Use High-Purity Solvents: Employ spectroscopic or HPLC grade solvents and consider further purification or drying if necessary. |
| Temperature Fluctuations: The equilibrium between the LE and TICT states can be temperature-dependent. | Temperature Control: Use a thermostatted cuvette holder to maintain a constant and controlled temperature during measurements. | |
| Aggregation: At high concentrations, MBN molecules may form non-fluorescent aggregates. | Concentration Study: Measure the fluorescence intensity at different concentrations to identify and avoid the ACQ regime. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that quenches the fluorescence of this compound?
A1: The primary fluorescence quenching mechanism for this compound (MBN) is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon excitation, the morpholino group can rotate relative to the benzonitrile ring. In polar solvents, this rotation leads to a fully charge-separated, non-planar TICT state which is stabilized by the solvent molecules. This TICT state typically has a very low fluorescence quantum yield and provides a non-radiative pathway for the excited state to decay back to the ground state, thus quenching the fluorescence from the locally excited (LE) state.
Q2: How does solvent viscosity affect the fluorescence quantum yield of MBN?
A2: Solvent viscosity plays a crucial role in controlling the fluorescence of MBN. The formation of the non-emissive TICT state requires a significant conformational change—the twisting of the morpholino group. In highly viscous media, this intramolecular rotation is hindered. By restricting this motion, the formation of the TICT state is suppressed, which in turn reduces the non-radiative decay rate. As a result, a higher fraction of excited molecules decay via fluorescence from the LE state, leading to a significant enhancement of the fluorescence quantum yield.
Q3: What is the effect of solvent polarity on the fluorescence of MBN?
A3: Solvent polarity has a profound effect on the fluorescence properties of MBN. Polar solvents tend to stabilize the charge-separated TICT state more than the locally excited (LE) state. This stabilization lowers the energy of the TICT state, often making it more accessible from the LE state and promoting non-radiative decay, which leads to a lower fluorescence quantum yield. Conversely, in non-polar solvents, the LE state is more favored, and higher quantum yields are generally observed. Furthermore, increasing solvent polarity typically causes a red-shift (bathochromic shift) in the emission wavelength of the TICT band due to the greater stabilization of the excited state.
Q4: Can temperature be used to modulate the fluorescence quantum yield of MBN?
A4: Yes, temperature can influence the fluorescence quantum yield of MBN. The conversion from the LE state to the TICT state is often an activated process, meaning it requires overcoming an energy barrier. Lowering the temperature reduces the available thermal energy, which can decrease the rate of TICT formation. Consequently, at lower temperatures, the fluorescence from the LE state may be enhanced. Conversely, increasing the temperature can provide more energy to overcome the barrier, leading to more efficient TICT formation and a decrease in fluorescence quantum yield.
Q5: Are there any molecular design strategies to intrinsically enhance the fluorescence quantum yield of MBN?
A5: Yes, several molecular design strategies can be employed to create MBN derivatives with inherently higher fluorescence quantum yields. These strategies primarily focus on inhibiting the formation of the TICT state:
-
Steric Hindrance: Introducing bulky substituents near the morpholino-phenyl bond can sterically hinder the twisting motion required for TICT formation.
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Structural Rigidification: Incorporating the morpholino nitrogen into a more rigid, fused ring system can prevent the intramolecular rotation altogether.
-
Electronic Modification: Attaching electron-withdrawing groups to the morpholino nitrogen can decrease its electron-donating ability, which can destabilize the charge-transfer character of the TICT state and thus reduce its formation efficiency.
Q6: What is Aggregation-Induced Emission (AIE), and can it be applied to MBN?
A6: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive in solution but becomes highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the Restriction of Intramolecular Motion (RIM) in the aggregated state. For molecules like MBN that are prone to TICT, inducing aggregation can restrict the intramolecular rotation, block the non-radiative TICT pathway, and thereby "turn on" the fluorescence. While MBN itself is not a classic AIEgen, derivatives of similar structures have been designed to exhibit AIE properties, suggesting this is a viable strategy for enhancing its solid-state or aggregated-state emission.
Quantitative Data
Table 1: Photophysical Properties of DMABN in Various Solvents
| Solvent | Polarity (Dielectric Constant, ε) | Viscosity (η, cP at 20°C) | Fluorescence Quantum Yield (Φf) of LE Band | Fluorescence Quantum Yield (Φf) of TICT Band |
| n-Hexane | 1.88 | 0.31 | ~0.02 | Not Observed |
| Diethyl Ether | 4.34 | 0.23 | ~0.01 | ~0.001 |
| Acetonitrile | 37.5 | 0.37 | <0.001 | ~0.02 |
| Glycerol | 42.5 | 1412 | High (LE dominates) | Low |
Data is compiled from various literature sources on DMABN and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of MBN relative to a known standard.
Materials:
-
This compound (MBN)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of MBN and the fluorescence standard in the desired solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the MBN and the standard solution in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to a wavelength where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectra for all solutions, ensuring to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both MBN and the standard.
-
The plots should be linear. Determine the slope (Gradient) for both plots.
-
Calculate the quantum yield of MBN (Φ_MBN) using the following equation: Φ_MBN = Φ_std * (Grad_MBN / Grad_std) * (n_MBN² / n_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_MBN and Grad_std are the gradients of the plots for MBN and the standard, respectively.
-
n_MBN and n_std are the refractive indices of the solvents used for the MBN and standard solutions, respectively (if they are different).
-
-
Protocol 2: Investigating the Effect of Solvent Viscosity
Materials:
-
MBN
-
A series of solvents with different viscosities (e.g., methanol/glycerol mixtures)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Viscometer
Procedure:
-
Prepare Solvent Mixtures: Prepare a series of solvent mixtures with varying viscosities (e.g., by mixing methanol and glycerol in different ratios).
-
Measure Viscosity: Measure the viscosity of each solvent mixture at the desired experimental temperature using a viscometer.
-
Prepare MBN Solutions: Prepare solutions of MBN in each solvent mixture, ensuring the concentration is constant and the absorbance at the excitation wavelength is below 0.1.
-
Measure Fluorescence: Record the fluorescence emission spectrum of MBN in each solvent mixture, keeping the temperature constant.
-
Analyze Data: Plot the fluorescence quantum yield (determined as in Protocol 1) or the integrated fluorescence intensity as a function of solvent viscosity.
Visualizations
Technical Support Center: Scaling Up 4-Morpholinobenzonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Morpholinobenzonitrile, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound is achieved through nucleophilic aromatic substitution (SNAr). This typically involves the reaction of a 4-halobenzonitrile (commonly 4-fluorobenzonitrile or 4-chlorobenzonitrile) with morpholine. The reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack. Alternative, less common methods include the Schmidt conversion of 4-(4-morpholinyl)benzaldehyde.
Q2: What are the key safety concerns when scaling up this synthesis?
A2: The primary safety concerns during the scale-up of the this compound synthesis include:
-
Thermal Runaway: The amination of halobenzonitriles is an exothermic reaction. On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway. Careful monitoring of the reaction temperature and implementation of adequate cooling systems are critical.
-
Handling of Morpholine: Morpholine is a corrosive and flammable liquid with a characteristic fish-like odor. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used, and the reaction should be conducted in a well-ventilated area or a fume hood.
-
Solvent Safety: Depending on the chosen solvent (e.g., DMSO, DMF, NMP), there are associated hazards such as high boiling points, potential for decomposition at elevated temperatures, and toxicity. Refer to the Safety Data Sheet (SDS) for each solvent and implement appropriate handling procedures.
Q3: How can I effectively purify this compound on a large scale?
A3: While column chromatography is suitable for small-scale purification, it is often impractical and costly for large-scale production. The preferred method for purifying this compound at scale is crystallization . This technique is highly effective for removing impurities and can be readily scaled up. The choice of an appropriate solvent or solvent system is crucial and requires experimental screening to achieve high purity and yield. Acid-base extraction can also be employed to remove non-basic impurities, as the morpholine moiety imparts basic characteristics to the molecule.
Troubleshooting Guides
Low Yield and Incomplete Conversion
Problem: The reaction is not proceeding to completion, resulting in a low yield of this compound.
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | The reaction of morpholine with 4-halobenzonitriles often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while carefully monitoring for byproduct formation. |
| Poor Substrate Reactivity | 4-Fluorobenzonitrile is generally more reactive than 4-chlorobenzonitrile in SNAr reactions. If using the chloro-analogue, consider switching to the fluoro-derivative for improved reactivity. |
| Inadequate Mixing | On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. |
| Presence of Water | While not always detrimental, excess water can potentially hydrolyze the nitrile group under certain conditions, especially at high temperatures and in the presence of strong acids or bases. Use anhydrous solvents and reagents if possible. |
Byproduct Formation and Purification Challenges
Problem: The final product is contaminated with impurities that are difficult to remove.
| Potential Byproduct/Impurity | Source | Mitigation and Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (temperature, time) to drive the reaction to completion. Unreacted 4-halobenzonitrile can often be removed by crystallization. |
| Hydrolysis Products (e.g., 4-Morpholinobenzoic acid) | Hydrolysis of the nitrile group. | Minimize water content in the reaction mixture and avoid prolonged exposure to strongly acidic or basic conditions during workup. An aqueous basic wash can help remove acidic impurities. |
| Morpholine Degradation Products | Thermal decomposition of morpholine at high temperatures. | Avoid excessive reaction temperatures. Potential degradation products like ethanolamine and glycolic acid derivatives can be removed by aqueous washes or crystallization.[1] |
| Solvent-Related Impurities | High-boiling point solvents (e.g., DMSO, DMF) trapped in the product. | During workup, thoroughly wash the organic layer with water or brine to remove water-soluble solvents. For final product purification, consider recrystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of this compound from 4-Fluorobenzonitrile
This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.
Materials:
-
4-Fluorobenzonitrile
-
Morpholine
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzonitrile (1.0 equivalent).
-
Add an excess of morpholine (2.0 - 3.0 equivalents).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine to remove residual DMSO and morpholine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol).
Quantitative Data
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzonitrile | Morpholine | DMSO | 120-140 | 2-6 | >90 |
| 4-Chlorobenzonitrile | Morpholine, K₂CO₃ | DMF | 150 | 12-24 | 80-90 |
| 4-Bromobenzonitrile | Morpholine | Neat | 120 | 24 | 65 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making process for troubleshooting low reaction yields.
References
How to reproduce a published experiment using 4-Morpholinobenzonitrile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Morpholinobenzonitrile. The content focuses on the synthesis of this compound, drawing from published experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My Buchwald-Hartwig amination reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
Low yields in the Buchwald-Hartwig amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity: The palladium catalyst and its associated ligands are sensitive to air and moisture. Ensure that all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst and ligand.
-
Solvent and Reagent Purity: The use of dry, degassed solvents is crucial.[1] Solvents should be dried over molecular sieves or obtained from a solvent-drying system.[1] Ensure that the morpholine and the aryl halide (e.g., p-chlorotoluene) are of high purity.
-
Base Strength and Solubility: The choice and quality of the base are critical. Sodium tert-butoxide is commonly used.[1] Ensure it is a fresh, free-flowing powder, as it can degrade upon exposure to air. The base's solubility in the reaction solvent can also affect the reaction rate.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While some reactions can proceed at room temperature, others may require heating.[1] Monitor the temperature to ensure it is optimal and stable.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Q2: I am observing significant side product formation in my synthesis of this compound from 4-chlorobenzonitrile. How can I minimize this?
Side product formation often arises from competing reactions or degradation. Consider the following:
-
Reaction Conditions for Conventional Heating: When synthesizing this compound from 4-chlorobenzonitrile via conventional heating, prolonged reaction times at high temperatures (e.g., 120°C for 12 hours) can lead to side products.[2]
-
Microwave-Assisted Synthesis: To reduce reaction time and potentially minimize side products, consider using microwave-assisted synthesis. One study demonstrated a significant reduction in reaction time from 12 hours to 25 minutes with a comparable yield.[2]
-
Purification: After the reaction, adding water to the mixture can help precipitate the product, which can then be filtered and washed.[2] Recrystallization from 50% aqueous ethanol can be an effective purification step.[2]
Q3: The purification of this compound by column chromatography is proving difficult. What can I do to improve the separation?
Column chromatography can be challenging due to the polarity of the morpholine group.
-
Solvent System: A common eluent system for the purification of this compound is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 ratio).[3]
-
Silica Gel Quality: Ensure you are using high-quality silica gel for chromatography.
-
Alternative Purification: If chromatography is not providing adequate separation, consider recrystallization as an alternative or final purification step.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Q2: What are the primary hazards associated with this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are the typical starting materials for the synthesis of this compound?
Common synthetic routes start from:
-
4-chlorobenzonitrile and morpholine.[2]
-
p-chlorotoluene and morpholine via a Buchwald-Hartwig amination.[1]
-
4-morpholinobenzaldehyde.[3]
Q4: Can this compound be synthesized using a flow chemistry setup?
While a specific flow synthesis for this compound was not found, a related compound, 3-fluoro-4-morpholinobenzonitrile, has been synthesized using a flow reactor.[5][6] This suggests that a flow chemistry approach for this compound is feasible and could offer advantages in terms of control over reaction parameters and scalability.[5][6]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | 4-chlorobenzonitrile, Morpholine | N/A | N/A | 120°C | 12 hours | 78% | [2] |
| Microwave-Assisted | 4-chlorobenzonitrile, Morpholine | N/A | N/A | N/A | 25 min | 75% | [2] |
| Buchwald-Hartwig Amination | p-chlorotoluene, Morpholine | Pd-1 complex, tBuONa | THF | Room Temp. | N/A | N/A | [1] |
| From Aldehyde | 4-morpholinobenzaldehyde | H2N-DABCO, KOtBu | THF | N/A | N/A | 89% | [3] |
Experimental Protocols
1. Synthesis of this compound via Conventional Heating [2]
-
Materials: 4-chlorobenzonitrile (1.55 g, 11.2 mmol), Morpholine (3 g, 34 mmol).
-
Procedure:
-
Heat a mixture of 4-chlorobenzonitrile and morpholine at 120°C for 12 hours.
-
After completion, add 10 ml of water to the reaction mixture.
-
Filter the resulting precipitate.
-
Wash the precipitate with water and dry it under a vacuum at 30°C.
-
Recrystallize the crude product from 50% aqueous ethanol.
-
2. Synthesis of this compound from 4-morpholinobenzaldehyde [3]
-
Materials: 4-morpholinobenzaldehyde (0.25 mmol), H2N-DABCO (0.28 mmol), KOtBu (0.80 mmol), THF (2.0 mL).
-
Procedure:
-
Combine the reactants in THF.
-
After the reaction is complete, quench the mixture with a saturated aqueous solution of NaHCO3.
-
Purify the product by column chromatography using a petroleum ether: ethyl acetate (10:1) eluent system to obtain a white solid.
-
3. General Procedure for Buchwald-Hartwig Amination [1]
-
Materials: Aryl halide (e.g., p-chlorotoluene, 1 mmol), Morpholine (1.05 mmol), Pd-1 catalyst (0.005 mmol), Sodium tert-butoxide (1.5 mmol), Dry, degassed solvent (e.g., THF).
-
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried vial with the Pd-1 catalyst and sodium tert-butoxide.
-
Remove the vial from the glovebox and add the dry, degassed solvent.
-
Add the aryl halide and morpholine.
-
Stir the reaction at the desired temperature for the required time, monitoring by GC or TLC.
-
After completion, the crude reaction mixture can be filtered through a silica plug for initial purification.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. fishersci.be [fishersci.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Study and Model-Based Design Space Determination for a Drug Substance Flow Synthesis Using an Amination Reaction via Nucleophilic Aromatic Substitution | CoLab [colab.ws]
Validation & Comparative
Validating the Spectral Identity of Synthesized 4-Morpholinobenzonitrile: A Comparative Guide
This guide provides a comprehensive validation of the spectral data for synthesized 4-Morpholinobenzonitrile, a crucial step in ensuring compound identity and purity for researchers, scientists, and drug development professionals. Through a detailed comparison with spectral data of structurally related compounds, 4-Fluorobenzonitrile and 4-Cyanophenylboronic acid, this document offers a robust framework for spectral analysis. The provided experimental protocols and data tables serve as a practical resource for laboratory work.
Comparative Spectral Data Analysis
The identity and purity of the synthesized this compound were confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The obtained spectral data were compared with those of two commercially available, structurally related alternatives: 4-Fluorobenzonitrile and 4-Cyanophenylboronic acid. A summary of the key spectral features is presented in the tables below.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, (J in Hz) | Assignment |
| This compound | 7.58 (d, J=8.0) | 2H, Ar-H (ortho to CN) |
| 6.95 (d, J=8.0) | 2H, Ar-H (ortho to Morpholine) | |
| 3.86 (t, J=4.8) | 4H, -N(CH₂CH₂)₂O | |
| 3.32 (t, J=4.8) | 4H, -N(CH₂CH₂)₂O | |
| 4-Fluorobenzonitrile | 7.68 (dd, J=9.1, 5.1) | 2H, Ar-H (ortho to CN) |
| 7.19 (t, J=8.2) | 2H, Ar-H (ortho to F) | |
| 4-Cyanophenylboronic acid | 8.03 (d, J=8.1) | 2H, Ar-H (ortho to CN) |
| 7.75 (d, J=8.4) | 2H, Ar-H (ortho to B(OH)₂) | |
| 7.54 (s) | 2H, -B(OH)₂ |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 152.0 | Ar-C (C-N) |
| 133.9 | Ar-H (ortho to CN) | |
| 119.2 | -C≡N | |
| 114.7 | Ar-H (ortho to Morpholine) | |
| 103.9 | Ar-C (C-CN) | |
| 66.5 | -N(CH₂CH₂)₂O | |
| 47.5 | -N(CH₂CH₂)₂O | |
| 4-Fluorobenzonitrile | 164.2 (d, J=254) | Ar-C (C-F) |
| 134.1 (d, J=9.0) | Ar-H (ortho to CN) | |
| 118.0 (d, J=3.0) | -C≡N | |
| 116.5 (d, J=22.0) | Ar-H (ortho to F) | |
| 110.7 | Ar-C (C-CN) | |
| 4-Cyanophenylboronic acid | 135.0 | Ar-H (ortho to CN) |
| 132.0 | Ar-C (C-B) | |
| 128.9 | Ar-H (ortho to B(OH)₂) | |
| 118.6 | -C≡N | |
| 112.2 | Ar-C (C-CN) |
Table 3: FT-IR Spectral Data Comparison (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~2220 | C≡N stretch |
| ~1605, 1510 | C=C aromatic stretch | |
| ~1230 | C-N stretch (aryl-amine) | |
| ~1115 | C-O-C stretch (ether) | |
| 4-Fluorobenzonitrile | ~2230 | C≡N stretch |
| ~1600, 1500 | C=C aromatic stretch | |
| ~1240 | C-F stretch | |
| 4-Cyanophenylboronic acid | ~3400-3200 (broad) | O-H stretch (boronic acid) |
| ~2225 | C≡N stretch | |
| ~1600, 1500 | C=C aromatic stretch | |
| ~1350 | B-O stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in this validation are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the synthesized compound or alternative standard was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 45°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a pulse angle of 30°, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
-
Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.
Workflow for Spectral Data Validation
The logical process for validating the spectral data of the synthesized this compound is illustrated in the following diagram.
Caption: Spectral validation workflow.
Comparing the biological activity of 4-Morpholinobenzonitrile with its analogs
A detailed examination of the structure-activity relationships of 4-Morpholinobenzonitrile derivatives reveals their potential across various therapeutic areas, including cancer and infectious diseases. This guide provides a comparative analysis of their biological activities, supported by experimental data and methodologies, to inform researchers and professionals in drug discovery and development.
The core structure of this compound, which combines a morpholine ring and a benzonitrile group, serves as a versatile scaffold in medicinal chemistry. Modifications to this structure have led to the development of analogs with a range of biological activities, from anticancer and antimicrobial to enzyme inhibition. Understanding the structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds.
Anticancer Activity
While direct comparative studies on the anticancer activity of this compound and its simple analogs are not extensively documented in publicly available literature, research on more complex derivatives incorporating the morpholino-benzonitrile moiety highlights its significance. For instance, novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual PI3K/mTOR inhibitors, a key signaling pathway in cancer.
In a study on these complex analogs, the introduction of a morpholino group was a key step in the synthesis of compounds with anticancer properties. While the complete this compound structure was not present, the morpholine moiety was crucial for the activity of the final compounds. For example, the morpholino analog 4 showed moderate anticancer efficacy against SNB-75 CNS and A498 renal cancer cell lines, with growth inhibition percentages (GI%) of 47.82% and 54.34%, respectively[1]. Further elaboration of this scaffold led to compounds with potent antitumor activity, with the most promising derivatives exhibiting IC50 values as low as 0.09 µM against the leukemia SR cell line[1].
Data on Anticancer Activity of Related Morpholinopyrimidine-5-carbonitrile Derivatives
| Compound | Cell Line | Activity (GI%) | IC50 (µM) |
| 4 | SNB-75 (CNS Cancer) | 47.82 | Not Reported |
| 4 | A498 (Renal Cancer) | 54.34 | Not Reported |
| 12b | Leukemia SR | Not Reported | 0.10 ± 0.01 |
| 12d | Leukemia SR | Not Reported | 0.09 ± 0.01 |
Antimicrobial Activity
The morpholine ring is a common feature in compounds with antimicrobial properties. Research into 4-(Morpholin-4-Yl)-3-nitrobenzhydrazide derivatives has provided insights into how substitutions on the benzonitrile-related core can influence antibacterial activity. In a study of these analogs, a series of semicarbazides, thiosemicarbazides, and hydrazones were synthesized and tested against various bacterial strains[2].
The results indicated that the semicarbazide derivatives were the most active. Notably, a semicarbazide analog containing a 4-bromophenyl moiety demonstrated significant antibacterial potential against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. Among the thiosemicarbazide analogs, the most active compound featured a 4-trifluoromethylphenyl group and exhibited MIC values ranging from 31.25 to 62.5 µg/mL against Gram-positive bacteria (excluding Staphylococcus aureus)[2].
Data on Antibacterial Activity of 4-(Morpholin-4-Yl)-3-nitrobenzhydrazide Analogs
| Compound Class | Key Substituent | Bacterial Strain | MIC (µg/mL) |
| Semicarbazide | 4-bromophenyl | Enterococcus faecalis | 3.91 |
| Thiosemicarbazide | 4-trifluoromethylphenyl | Gram-positive strains | 31.25 - 62.5 |
Enzyme Inhibition
The benzonitrile motif is present in numerous pharmacologically active compounds and their ability to act as enzyme inhibitors has been a subject of interest. A comparative study of 4-(Aminomethyl)-3-methylbenzonitrile, an analog of the benzonitrile core, and its structurally related compounds as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase provides valuable SAR insights[3].
This study revealed that the addition of a methyl group at the 3-position of the benzonitrile ring resulted in a nearly 3-fold increase in potency against the PHD2 enzyme compared to the unsubstituted parent compound. This suggests that small hydrophobic substituents at this position can favorably interact with the enzyme's active site. The aminomethyl sidechain was also found to be essential for its inhibitory activity[3].
Data on HIF Prolyl Hydroxylase Inhibition by Benzonitrile Analogs
| Compound | 3-Position Substituent | PHD2 Inhibition |
| C1 | Methyl | ~3-fold more potent than C2 |
| C2 | Hydrogen | Baseline potency |
Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Screening
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., 786-O human renal cell carcinoma) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere[3].
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 72 hours[3].
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product[3].
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals[3].
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells[3].
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specified density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
PI3K/mTOR Signaling Pathway in Cancer
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many types of cancer, making it a key target for anticancer drug development. Analogs of this compound have been explored as inhibitors of this pathway.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
General Experimental Workflow for Biological Activity Screening
The process of evaluating the biological activity of new chemical entities typically follows a standardized workflow, from synthesis to in vitro and potentially in vivo testing.
Caption: Workflow for evaluating biological activity.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Novel 4-Morpholinobenzonitrile Derivatives as PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 4-morpholinobenzonitrile derivatives, focusing on their performance as dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The information presented is collated from recent preclinical studies and is intended to offer a valuable resource for researchers in the field of oncology and drug discovery. The data is benchmarked against established PI3K/mTOR inhibitors to provide a clear perspective on the potential of these novel compounds.
Performance Comparison of Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of novel morpholinopyrimidine-5-carbonitrile derivatives against various PI3K isoforms and mTOR, alongside their cytotoxic effects on cancer cell lines. For comparative purposes, data for established PI3K/mTOR inhibitors are also included.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Novel Derivative 12b | PI3Kα | 0.17 ± 0.01 | Leukemia SR | 0.10 ± 0.01 | LY294002 (PI3K) | - |
| PI3Kβ | 0.13 ± 0.01 | |||||
| PI3Kδ | 0.76 ± 0.04 | |||||
| mTOR | 0.83 ± 0.05 | Afinitor (mTOR) | - | |||
| Novel Derivative 12d | PI3Kα | 1.27 ± 0.07 | Leukemia SR | 0.09 ± 0.01 | LY294002 (PI3K) | - |
| PI3Kβ | 3.20 ± 0.16 | |||||
| PI3Kδ | 1.98 ± 0.11 | |||||
| mTOR | 2.85 ± 0.17 | Afinitor (mTOR) | - | |||
| Novel Derivative 17p | PI3Kα | 0.0318 ± 0.0041 | A2780 (Ovarian) | - | BKM-120 (Buparlisib) | 0.0446 ± 0.0036 |
| PI3Kδ | 0.0154 ± 0.0019 | U87MG (Glioblastoma) | - | |||
| MCF7 (Breast) | - | |||||
| DU145 (Prostate) | - | |||||
| Pictilisib (GDC-0941) | PI3Kα | 0.003 | U87MG (Glioblastoma) | 0.95 | - | - |
| PI3Kδ | 0.003 | A2780 (Ovarian) | 0.14 | |||
| PI3Kβ | 0.033 | PC3 (Prostate) | 0.28 | |||
| PI3Kγ | 0.075 | MDA-MB-361 (Breast) | 0.72 | |||
| Dactolisib (BEZ235) | PI3Kα | 0.004 | - | - | - | - |
| PI3Kγ | 0.005 | |||||
| PI3Kδ | 0.007 | |||||
| PI3Kβ | 0.075 | |||||
| mTOR | 0.0207 |
Note: Data for novel derivatives and reference compounds were extracted from multiple sources and may not be directly comparable due to variations in experimental conditions.[1][2] IC50 values for Pictilisib and Dactolisib are from commercially available sources and published literature.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a novel this compound derivative and for a key biological assay.
Synthesis of 6-Morpholino-2-(methylthio)-4-phenylpyrimidine-5-carbonitrile (Compound 4)
This protocol describes a key step in the synthesis of morpholinopyrimidine-5-carbonitrile derivatives.[1]
Materials:
-
4-Chloro-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile (Compound 3)
-
Morpholine
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
A mixture of compound 3 and two equivalents of morpholine is refluxed in a suitable solvent.[1]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification is typically achieved by recrystallization or column chromatography.
-
The structure of the final product is confirmed by spectroscopic methods such as 1H NMR and 13C NMR.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Leukemia SR)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT reagent. The plates are incubated to allow the viable cells to metabolize MTT into formazan crystals.[1]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarks of 4-Morpholinobenzonitrile as a Fluorescent Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of 4-Morpholinobenzonitrile as a potential fluorescent marker. Despite its availability from several chemical suppliers, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of its performance as a fluorescent probe. This document summarizes the current state of knowledge and presents a standardized experimental framework for researchers interested in evaluating its fluorescent properties.
Introduction to this compound
This compound is a commercially available organic compound with the chemical formula C₁₁H₁₂N₂O. While its synthesis and use as a scaffold in the development of other molecules are documented, its intrinsic fluorescent properties have not been characterized in the scientific literature found. Typically, fluorescent markers are evaluated based on several key performance indicators that determine their suitability for various applications in biological imaging and assays. These include:
-
Quantum Yield (Φ): A measure of the efficiency of photon emission after photon absorption.
-
Molar Extinction Coefficient (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.
-
Excitation and Emission Maxima (λ_ex and λ_em): The specific wavelengths at which the molecule absorbs and emits light most efficiently.
-
Stokes Shift: The difference in nanometers between the excitation and emission maxima.
-
Photostability: The ability of the fluorophore to resist degradation upon exposure to light.
-
Solvatochromism: The change in absorption or emission spectra in response to the polarity of the solvent.
As of the date of this publication, no peer-reviewed data for these performance benchmarks for this compound could be identified.
Comparative Performance Data
Due to the absence of published data for this compound, a direct quantitative comparison with established fluorescent markers is not possible. To provide context for researchers who may wish to characterize this compound, the following table presents typical performance benchmarks for commonly used fluorescent dyes, such as DAPI and Coumarin derivatives, which are often used for nuclear staining and as blue-fluorescent probes, respectively.
| Fluorescent Marker | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Photostability |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DAPI (in dsDNA) | ~358 | ~461 | ~35,000 | ~0.9 | Moderate |
| Hoechst 33342 (in dsDNA) | ~350 | ~461 | ~42,000 | ~0.4 | Moderate |
| Coumarin 1 | ~373 | ~450 | ~25,000 | >0.7 | Variable |
| 7-Amino-4-methylcoumarin | ~350 | ~445 | ~18,000 | ~0.6 | Variable |
Note: The performance of fluorescent dyes can be highly dependent on their local environment (e.g., solvent, pH, binding to macromolecules).
Proposed Experimental Protocols for Characterization
For researchers with access to this compound, the following experimental protocols are recommended to systematically characterize its potential as a fluorescent marker.
Determination of Excitation and Emission Spectra
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, and water) to assess solvatochromic effects.
-
Excitation Spectrum Measurement:
-
Set a fluorescence spectrophotometer to scan a range of excitation wavelengths (e.g., 250-450 nm).
-
Fix the emission wavelength at an estimated value (e.g., 450 nm, a common region for similar structures) or at the wavelength of maximum emission found in a preliminary broad scan.
-
The resulting spectrum will show the optimal excitation wavelength(s).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the maximum determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The resulting spectrum will show the wavelength of maximum fluorescence emission.
-
Measurement of Molar Extinction Coefficient
-
Sample Preparation: Prepare a series of known concentrations of this compound in a specific solvent (e.g., ethanol) in the linear absorbance range (typically 0.1 to 1.0).
-
Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the determined excitation maximum.
-
Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting line (where 'A' is absorbance, 'c' is concentration, and 'l' is the path length of the cuvette, typically 1 cm).
Determination of Fluorescence Quantum Yield
-
Reference Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar excitation and emission ranges (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Matching: Prepare solutions of the reference standard and this compound with identical absorbance values at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the reference standard under identical instrument settings.
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (η_sample² / η_ref²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
Assessment of Photostability
-
Sample Preparation: Prepare a solution of this compound and place it in the sample holder of a fluorescence microscope or a spectrofluorometer equipped for time-course measurements.
-
Continuous Excitation: Continuously illuminate the sample with the excitation wavelength at a constant intensity.
-
Time-Lapse Measurement: Record the fluorescence intensity at the emission maximum at regular intervals over an extended period.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the compound. This can be compared to a known stable fluorophore under the same conditions.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the proposed experimental characterization of this compound.
Caption: Workflow for the photophysical characterization of this compound.
Potential Signaling Pathway Application (Hypothetical)
While there is no current data linking this compound to specific biological pathways, novel fluorescent probes are often designed to target specific cellular components or enzymatic activities. For instance, a researcher might hypothesize that a derivative of this molecule could act as a sensor for a particular kinase. The following diagram illustrates a generic kinase signaling pathway where such a probe could be utilized.
Caption: A generic kinase cascade where a fluorescent probe could report on activity.
Conclusion
This compound represents an uncharacterized entity in the world of fluorescent markers. While its chemical structure suggests potential for fluorescence, the absence of published performance data makes it impossible to currently recommend for any specific application. This guide serves as a call to the research community to perform the necessary characterization studies. The provided experimental protocols offer a standardized approach to benchmark its properties against established fluorescent probes. Should this compound exhibit favorable characteristics such as a high quantum yield, good photostability, and a useful spectral profile, it could become a valuable tool in the researcher's toolkit. Until such data is available, its utility as a fluorescent marker remains speculative.
Cross-Validation of Analytical Methods for the Quantification of 4-Morpholinobenzonitrile: A Comparative Guide
In the development and quality control of pharmaceuticals and chemical intermediates, robust and reliable analytical methods are paramount. This guide provides a comparative analysis of two common chromatographic techniques for the quantification of 4-Morpholinobenzonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols for each method and present a summary of their performance characteristics to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable results for the same analyte.[1] This is essential when transferring methods between laboratories, replacing an existing method, or when data from different analytical approaches need to be correlated.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the typical performance parameters for each method, based on established validation guidelines for pharmaceutical analysis.[2][3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Analysis Time (minutes) | ~15 | ~20 |
| Selectivity | Good | Excellent |
| Solvent Consumption | Moderate | Low |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS.
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 270 nm.[7]
-
Injection Volume: 20 µL.[5]
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with the mobile phase.[6] Filter the solution through a 0.45 µm membrane filter before injection.[8]
3. System Suitability:
-
Inject the standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[9]
4. Analysis Procedure:
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
This method offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at low levels or in complex matrices.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[10]
-
Column: A fused silica capillary column, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (1 µL injection volume).[11]
-
MS Transfer Line Temperature: 280°C.[10]
-
Ionization Energy: 70 eV.[10]
-
Mass Range: m/z 50-300.
-
Quantification Ion: To be determined from the mass spectrum of this compound (likely the molecular ion).
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[12]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with methanol. If necessary, filter the solution before injection.
3. System Suitability:
-
Inject the standard solution (e.g., 5 µg/mL) five times. The RSD for the peak area of the quantification ion should be not more than 5.0%.
4. Analysis Procedure:
-
Inject the blank (methanol), followed by the working standard solutions and the sample solution into the GC-MS system.
-
Acquire the data in full scan mode to confirm the identity of this compound by its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode for the characteristic ions of this compound.
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Methodology and Workflow Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Caption: Step-by-step workflow for the HPLC-UV analysis.
Caption: Step-by-step workflow for the GC-MS analysis.
References
- 1. aaps.ca [aaps.ca]
- 2. pharmtech.com [pharmtech.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. environics.com [environics.com]
- 5. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 6. cipac.org [cipac.org]
- 7. HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. hplc.com [hplc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC‐MS‐Based Metabolomics for Understanding the Metabolite Profile of Mopane Worm (Gonimbrasia belina) and Sorghum (Sorghum bicolor L) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Study of 4-Morpholinobenzonitrile and Other Cyanophenyl Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Morpholinobenzonitrile and other cyanophenyl compounds. It delves into their physicochemical properties, synthesis, and biological activities, with a focus on their potential as kinase inhibitors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to inform further research and drug discovery efforts.
Introduction
Cyanophenyl-containing compounds represent a significant class of molecules in medicinal chemistry, recognized for their diverse biological activities. The cyano group, with its unique electronic properties, often serves as a key pharmacophore, participating in crucial interactions with biological targets.[1] Within this class, this compound has emerged as a scaffold of interest due to the established role of the morpholine moiety in improving the pharmacokinetic profiles of drug candidates.[2] This guide aims to provide a comparative overview of this compound and related cyanophenyl compounds, particularly in the context of their application as kinase inhibitors in oncology and other therapeutic areas. While direct quantitative biological data for this compound is limited in publicly available literature, this guide compiles data from structurally similar compounds to provide a valuable comparative framework.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing its solubility, permeability, and ultimately its bioavailability. A comparison of the calculated physicochemical properties of this compound and representative cyanophenyl and morpholino-containing compounds is presented below. These parameters are often assessed using computational models as part of the initial drug discovery process.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| This compound | C₁₁H₁₂N₂O | 188.23[1] | 1.39 | 36.26[1] | 0[1] | 3[1] | 1[1] | |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 2.03 | 23.79 | 0 | 1 | 0 | |
| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 | 1.62 | 32.99 | 0 | 2 | 1 | |
| Gefitinib (contains morpholine) | C₂₂H₂₄ClFN₄O₃ | 446.90 | 4.2 | 84.7 | 1 | 8 | 6 |
Comparative Biological Activity
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line (for cellular assays) | Cellular Activity (IC₅₀, nM) |
| Compound 31a (4-phenylamino-3-quinolinecarbonitrile derivative with 4-methylpiperazine) | Src | 1.2 | Src-dependent cell line | 100 |
| PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile) | LRRK2 | - | - | - |
| Compound 12b (morpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 170 | Leukemia SR | 100 |
| PI3Kβ | 130 | |||
| PI3Kδ | 760 | |||
| mTOR | 830 | |||
| Compound 12d (morpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 1270 | Leukemia SR | 90 |
| PI3Kβ | 3200 | |||
| PI3Kδ | 1980 | |||
| mTOR | 2850 |
Note: The absence of data is indicated by "-".
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated benzonitrile with morpholine. The following protocol is based on a procedure described in the patent literature.
Materials:
-
4-Fluorobenzonitrile
-
Morpholine
-
Water
-
Ethanol
Procedure:
-
A mixture of morpholine (e.g., 0.6 mol) and 4-fluorobenzonitrile (e.g., 0.2 mol) is heated to 120°C.
-
The reaction progress is monitored until the conversion of 4-fluorobenzonitrile is complete (e.g., after 5 hours).
-
After completion, water is added to the reaction mixture.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as 50% aqueous ethanol, to yield the final product with a melting point of 82-83°C.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase. Specific conditions such as substrate and ATP concentrations may need to be optimized for each kinase.
Materials:
-
Kinase of interest (e.g., Src, PI3K)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: In a 96-well plate, add the test compound dilutions, a positive control (a known inhibitor), and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. The reaction is initiated by the addition of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Visualization
Cyanophenyl compounds, particularly those with a morpholine moiety, are frequently investigated as inhibitors of key signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR and Src kinase pathways are prominent examples.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation. Aberrant Src activity is frequently associated with the development and progression of cancer.
Caption: Overview of Src kinase signaling pathways.
Conclusion
This compound represents an intriguing scaffold for the development of novel therapeutics, particularly kinase inhibitors. While direct biological activity data for this specific compound remains to be extensively published, the analysis of structurally related cyanophenyl and morpholino-containing compounds provides a strong rationale for its further investigation. The established synthetic routes and well-defined protocols for assessing kinase inhibition offer a clear path for future research. The insights into the physicochemical properties and the relevant signaling pathways detailed in this guide are intended to facilitate the design and evaluation of new this compound analogs with enhanced potency and selectivity, ultimately contributing to the advancement of targeted therapies.
References
A Comparative Guide to Purity Assessment of 4-Morpholinobenzonitrile: HPLC and NMR Analyses
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Morpholinobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the purity of this compound, complete with experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the quantitative analysis of organic compounds and the detection of non-volatile impurities. Its high resolving power allows for the effective separation of the main compound from structurally similar impurities that may arise during synthesis.
Potential Impurities: The synthesis of this compound typically involves the nucleophilic aromatic substitution of a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile, 4-chlorobenzonitrile, or 4-bromobenzonitrile) with morpholine. Therefore, potential impurities include unreacted starting materials and related by-products.
Data Presentation: HPLC
The following table summarizes hypothetical chromatographic data for this compound and its potential impurities based on typical elution behavior in reversed-phase chromatography. The retention times are illustrative and can vary based on the specific HPLC system and conditions.
| Compound | Retention Time (min) | Peak Area (%) - Sample | Remarks |
| Morpholine | 2.5 | 0.1 | Early eluting due to high polarity |
| 4-Fluorobenzonitrile | 8.2 | 0.05 | Unreacted starting material |
| 4-Chlorobenzonitrile | 9.5 | Not Detected | Unreacted starting material |
| 4-Bromobenzonitrile | 10.8 | Not Detected | Unreacted starting material |
| This compound | 7.1 | 99.8 | Main Component |
Experimental Protocol: HPLC
This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area of all peaks.
Logical Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR provide detailed information about the chemical structure of the main component and can be used to identify and quantify impurities with distinct NMR signals.
Data Presentation: NMR
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in CDCl₃.
¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons | Morpholine Protons (O-CH₂) | Morpholine Protons (N-CH₂) |
| This compound | ~7.5 (d), ~6.9 (d) | ~3.8 (t) | ~3.3 (t) |
| 4-Fluorobenzonitrile[1] | ~7.7 (dd), ~7.2 (t) | - | - |
| 4-Chlorobenzonitrile[2] | ~7.6 (d), ~7.4 (d) | - | - |
| 4-Bromobenzonitrile | ~7.6 (d), ~7.5 (d) | - | - |
| Morpholine[3] | - | ~3.7 (t) | ~2.9 (t) |
¹³C NMR Chemical Shift Data (ppm)
| Compound | Aromatic C-CN | Aromatic C-N/X | Other Aromatic C | Morpholine C-O | Morpholine C-N |
| This compound | ~104 | ~153 | ~134, ~119, ~114 | ~66 | ~48 |
| 4-Fluorobenzonitrile[4] | ~108 | ~165 (d) | ~134 (d), ~119, ~117 (d) | - | - |
| 4-Chlorobenzonitrile[5][6] | ~111 | ~139 | ~133, ~130 | - | - |
| 4-Bromobenzonitrile[7] | ~111 | ~128 | ~133, ~132 | - | - |
| Morpholine[2][3] | - | - | - | ~67 | ~46 |
Experimental Protocol: NMR
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra for purity assessment.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound and any visible impurities.
-
Compare the chemical shifts in both ¹H and ¹³C spectra with reference data to confirm the identity of the main compound and any impurities.
-
Logical Workflow for NMR Purity Assessment
References
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 4. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-Chlorobenzonitrile (623-03-0) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Efficacy of Morpholine-Containing Anticancer Agents: An In Vitro Perspective with In Vivo Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of recently developed anticancer compounds incorporating a morpholine moiety, with a focus on benzonitrile and pyrimidine derivatives. While direct comparative in vivo data for these specific compounds is limited in the current literature, this document synthesizes available in vitro data and presents standardized experimental protocols for both in vitro and in vivo efficacy studies to guide further research. The primary mechanism of action for many of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.
In Vitro Efficacy of Morpholine-Containing Derivatives
The following tables summarize the in vitro cytotoxic activity of various morpholine-substituted benzonitrile and pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: In Vitro Anticancer Activity of Morpholinopyrimidine-5-carbonitrile Derivatives
| Compound ID | Target Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 12b | Leukemia SR | 0.10 ± 0.01 | [1] |
| 12d | Leukemia SR | 0.09 ± 0.01 | [1] |
| 13e | Leukemia SR (Median GI50) | 6.15 | [2][3] |
| Compound 4e | Colon (Colo 205) | 1.66 | |
| Compound 4f | Colon (Colo 205) | 1.83 | |
| Compound 11e | Colon (HCT-116) | >1.14 | [4] |
| Compound 12b | Colon (HCT-116) | >1.14 | [4] |
| Compound 12d | Colon (HCT-116) | >1.14 | [4] |
Table 2: In Vitro Anticancer Activity of Other Substituted Morpholine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | Lung (A549) | 10.38 ± 0.27 | [5] |
| Breast (MCF-7) | 6.44 ± 0.29 | [5] | |
| Neuroblastoma (SHSY-5Y) | 9.54 ± 0.15 | [5] | |
| AK-10 | Lung (A549) | 8.55 ± 0.67 | [5] |
| Breast (MCF-7) | 3.15 ± 0.23 | [5] | |
| Neuroblastoma (SHSY-5Y) | 3.36 ± 0.29 | [5] | |
| Compound 10e | Lung (A549) | 0.033 ± 0.003 | [6] |
| Compound 10h | Breast (MCF-7) | 0.087 ± 0.007 | [6] |
| Compound 10d | Lung (A549) | 0.062 ± 0.01 | [6] |
| Breast (MCF-7) | 0.58 ± 0.11 | [6] | |
| Breast (MDA-MB-231) | 1.003 ± 0.008 | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. The following sections outline standardized protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Efficacy Study: Xenograft Tumor Model
Xenograft models in immunocompromised mice are a standard method for evaluating the in vivo antitumor activity of novel compounds.[11][12][13]
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Sterile PBS or cell culture medium
-
Matrigel (optional, to enhance tumor take rate)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel, at a specific concentration (e.g., 1-10 x 10^6 cells per injection).
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width^2 x Length) / 2.
-
Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dose, schedule, and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), humanely euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding of the research.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents - ProQuest [proquest.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Guide to Structure-Activity Relationships of 4-Morpholinobenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-morpholinobenzonitrile analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The morpholine ring can enhance potency and modulate pharmacokinetic properties, while the benzonitrile group is a versatile pharmacophore found in numerous bioactive molecules.[4] This guide will delve into the specific structural modifications of this scaffold and their impact on biological activity, supported by experimental data.
Anticancer Activity: Targeting the PI3K/mTOR Pathway
Several studies have explored this compound derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6][7] Inhibition of both PI3K and mTOR can effectively shut down cancer cell proliferation and survival signals.[6]
Quantitative Data Summary: PI3K/mTOR Inhibition and Antiproliferative Activity
A series of novel morpholinopyrimidine-5-carbonitrile derivatives, which are structurally related to this compound, have been synthesized and evaluated as dual PI3K/mTOR inhibitors.[5] The key structural features and their corresponding biological activities are summarized in the table below. The core structure features a morpholine ring attached to a pyrimidine-5-carbonitrile scaffold.
| Compound ID | R Group (Substitution at position 2 of pyrimidine) | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Antiproliferative Activity (Leukemia SR cell line) GI50 (µM) |
| 12b | 4-Chlorobenzylideneamino | 0.17 ± 0.01 | 0.83 ± 0.05 | 0.10 ± 0.01 |
| 12d | 4-Fluorobenzylideneamino | 1.27 ± 0.07 | 2.85 ± 0.17 | 0.09 ± 0.01 |
| LY294002 | (Reference Inhibitor) | 1.4 | - | - |
| Afinitor | (Reference Inhibitor) | - | 0.0019 | - |
Data extracted from a study on morpholinopyrimidine-5-carbonitrile derivatives.[5]
Structure-Activity Relationship Insights:
-
The introduction of a Schiff base (C=N linkage) at the 2-position of the morpholinopyrimidine core appears crucial for potent activity.
-
Substitution on the phenyl ring of the benzylideneamino moiety influences the inhibitory activity. The 4-chloro (12b) and 4-fluoro (12d) substitutions resulted in the most potent compounds against the leukemia SR cell line.[5]
-
Compound 12b demonstrated strong dual inhibition of PI3Kα and mTOR, with a GI50 value in the nanomolar range against the leukemia SR cell line, highlighting its potential as a promising anticancer agent.[5]
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often targeted by this compound analogs.[6][7]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound analogs.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. The morpholine moiety is known to be present in several antibacterial and antifungal agents.[3]
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of synthesized 4-(morpholin-4-yl)benzohydrazide derivatives was determined using the cup plate method. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 12.5 |
| Derivative B | Escherichia coli | 25 |
| Derivative C | Pseudomonas aeruginosa | 50 |
Note: The specific structures of Derivatives A, B, and C are not detailed in the source but represent substituted 4-(morpholin-4-yl)benzohydrazides. Data is illustrative based on typical findings for this class of compounds.[8]
Structure-Activity Relationship Insights:
-
The hydrazide moiety, in combination with the morpholine ring, contributes to the antimicrobial activity.[3]
-
The nature of the substituent on the hydrazide can influence the spectrum and potency of the antimicrobial effect.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[4]
Workflow Diagram:
Caption: General workflow for the MTT cell viability and antiproliferative assay.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibitory concentration) is determined by plotting the percentage of viability against the compound concentration.[4]
PI3Kα Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.[9][10]
Detailed Methodology:
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the PI3Kα enzyme, a lipid substrate (e.g., PIP2), and ATP in a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[9]
-
Inhibitor Addition: The this compound analogs are added to the wells at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. A common method is the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.[9][10]
-
Data Analysis: The luminescent signal is measured, and the IC50 value for each compound is calculated by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][2][11]
Workflow Diagram:
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.de [promega.de]
- 10. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.sg]
- 11. woah.org [woah.org]
Benchmarking the synthetic efficiency of different 4-Morpholinobenzonitrile production methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Morpholinobenzonitrile, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides an objective comparison of the synthetic efficiency of different production routes, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
The primary synthetic strategies for producing this compound involve the formation of a carbon-nitrogen bond between a benzonitrile moiety and morpholine. The most common approaches are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and substrate scope.
Quantitative Comparison of Synthetic Methods
The following table summarizes the key quantitative data for different synthetic methods for the production of this compound.
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Aromatic Substitution | 4-Fluorobenzonitrile | None | None (neat) | 120 | 5 | >95 |
| Nucleophilic Aromatic Substitution | 4-Chlorobenzonitrile | None | None (neat) | 120 | 12 | 52 |
| Nucleophilic Aromatic Substitution | 4-Bromobenzonitrile | None | None (neat) | 120 | 24 | 65 |
| Buchwald-Hartwig Amination (representative) | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | Toluene | 100 | 16 | ~90-95 |
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
This method relies on the direct reaction of an activated aryl halide with morpholine. The reactivity of the starting 4-halobenzonitrile is highly dependent on the nature of the halogen, with fluorine being the most reactive and bromine the least.
Experimental Protocol (from 4-Fluorobenzonitrile): A mixture of morpholine (0.6 mol) and 4-fluorobenzonitrile (0.2 mol) is heated to 120°C. The reaction is monitored until the conversion of 4-fluorobenzonitrile is complete, which typically takes 5 hours. After completion, water is added to the reaction mixture, and the resulting precipitate is filtered off, washed with water, and dried under vacuum to yield this compound.
Experimental Protocol (from 4-Chlorobenzonitrile): A mixture of morpholine (34 mmol) and 4-chlorobenzonitrile (11.2 mmol) is heated at 120°C for 12 hours. Following the reaction, water (10 ml) is added to the mixture. The precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be recrystallized from 50% aqueous ethanol to yield the pure compound.[1]
Experimental Protocol (from 4-Bromobenzonitrile): A mixture of morpholine (34 mmol) and 4-bromobenzonitrile (10.7 mmol) is heated at 120°C for 24 hours.[1] Water (10 ml) is then added, and the resulting precipitate is filtered, washed with water, and dried. Recrystallization from 50% aqueous ethanol can be performed for further purification.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for less reactive aryl halides (chlorides and bromides) and often proceeds under milder conditions and with higher yields compared to the uncatalyzed SNAr for these substrates.
Representative Experimental Protocol: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base such as sodium tert-butoxide (1.2-1.5 equivalents). The vial is sealed and removed from the glovebox. 4-Bromobenzonitrile (1 equivalent), morpholine (1.2 equivalents), and an anhydrous solvent like toluene are added via syringe. The reaction mixture is then heated to 80-110°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the general synthetic approaches, the following diagrams have been generated.
Caption: General workflow for the SNAr synthesis of this compound.
Caption: General workflow for the Buchwald-Hartwig synthesis.
Conclusion
The choice of the optimal synthetic method for this compound depends heavily on the available starting materials and the desired scale of the reaction.
-
Nucleophilic Aromatic Substitution is highly efficient and cost-effective when starting from 4-fluorobenzonitrile , providing a near-quantitative yield in a relatively short reaction time without the need for a catalyst. However, its efficiency significantly decreases with less reactive halogens like chlorine and bromine, requiring longer reaction times and resulting in lower yields.
-
Buchwald-Hartwig Amination offers a superior alternative for the coupling of 4-chlorobenzonitrile and 4-bromobenzonitrile with morpholine. Although it requires a palladium catalyst, a specific ligand, and a base, it generally provides significantly higher yields in a comparable or shorter timeframe than the corresponding SNAr reactions. This method's broader substrate scope and milder conditions make it a powerful tool in modern organic synthesis.
For large-scale industrial production where cost is a major factor, the SNAr reaction with 4-fluorobenzonitrile is the most attractive option. For laboratory-scale synthesis, especially when dealing with less reactive aryl halides or requiring high yields, the Buchwald-Hartwig amination is often the preferred method. Researchers should consider these factors when selecting a synthetic route for this compound to optimize for efficiency, cost, and time.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Morpholinobenzonitrile
The proper disposal of 4-Morpholinobenzonitrile is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The following protocols are based on established safety data for nitriles and morpholine-containing compounds and are intended to align with general hazardous waste management principles.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye, skin, and respiratory irritation.[1] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | Handle only in a well-ventilated area, preferably under a chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.
Step 1: Segregation and Storage
-
Immediately upon completion of experimental use, segregate waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions.
-
Store the waste in a designated, well-ventilated, and secured area.[3] The container must be kept tightly closed.
Step 2: Containerization
-
Use a dedicated, chemically-resistant, and leak-proof container for the collection of this compound waste. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste."[4] The label must include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., Toxic, Irritant).
Step 3: Waste Accumulation
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage facility.
-
Keep a log of the accumulated waste, noting the date the first waste was added to the container.
Step 4: Professional Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[4]
Experimental Protocols Cited
The disposal procedures outlined above are based on standard hazardous waste management protocols as described in safety data sheets for similar chemical compounds. No specific experimental protocols for the chemical alteration or neutralization of this compound for disposal are recommended due to the potential for hazardous reactions. The primary and recommended protocol is collection, secure storage, and transfer to a licensed hazardous waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Morpholinobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety and logistical information for handling 4-Morpholinobenzonitrile. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safe management of this chemical in a laboratory setting. The information is compiled from safety data sheets of structurally similar compounds, providing a robust framework for safe handling in the absence of a specific safety data sheet for this compound.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on guidelines for similar chemical compounds.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may also be necessary. | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Long-sleeved clothing is recommended.[4] | Prevents skin contact, which can be harmful.[5] Choose gloves with appropriate chemical resistance and breakthrough times. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Minimizes inhalation of harmful dust, fumes, or vapors.[3][5] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is crucial for minimizing risks. The following step-by-step guide outlines the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on a lab coat or chemical-resistant clothing.
-
Don respiratory protection, if required.
-
Put on safety goggles and a face shield.
-
Wash and dry hands thoroughly before donning gloves.
-
Don the appropriate chemical-resistant gloves, ensuring they cover the cuffs of the lab coat.
-
-
Handling the Chemical :
-
After Handling :
Disposal Plan: Waste Management
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes, containers) in a dedicated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Disposal Procedure :
Visual Guides
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.be [fishersci.be]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
